2-(1,3-Thiazol-4-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWRBJKPUBFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228007 | |
| Record name | Lilly 04431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7728-74-7 | |
| Record name | 4-(Beta-aminoethyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lilly 04431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1,3-Thiazol-4-yl)ethanamine chemical properties
Topic: 2-(1,3-Thiazol-4-yl)ethanamine: Chemical Properties, Synthesis, and Pharmacological Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists
Executive Summary
This compound (also known as 4-(2-aminoethyl)thiazole) is a critical heterocyclic building block and a bioisostere of histamine. Structurally, it replaces the imidazole ring of histamine with a thiazole ring, significantly altering the electronic profile and basicity of the heteroaromatic system while maintaining the ethylamine side chain essential for receptor recognition. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthesis protocols, and reactivity profiles, serving as a foundational resource for its application in H1/H2 receptor modulation and fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties
The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a 2-aminoethyl group.[1] Unlike its imidazole counterpart (histamine), the thiazole ring is poorly basic and lacks a hydrogen bond donor on the ring nitrogen, which drastically changes its tautomeric behavior and receptor binding kinetics.
Table 1: Key Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| CAS Number | 1826-36-4 (Free Base)56933-57-4 (Dihydrochloride) | Salt forms are preferred for stability. |
| Molecular Formula | C₅H₈N₂S | |
| Molecular Weight | 128.20 g/mol (Free Base)201.12 g/mol (2HCl) | |
| pKa (Amine) | 9.4 – 9.6 | Typical primary aliphatic amine basicity. |
| pKa (Thiazole N) | ~2.5 | Weakly basic; protonates only in strong acid. |
| LogP | ~0.2 – 0.5 | More lipophilic than histamine (LogP -0.7). |
| H-Bond Donors | 2 (Side chain -NH₂) | Thiazole ring has 0 donors. |
| H-Bond Acceptors | 2 (Side chain N, Thiazole N) | Sulfur is a poor acceptor. |
| Appearance | Hygroscopic solid (Salt)Viscous oil (Free Base) | Oxidizes slowly in air as free base. |
Structural Analysis: The Thiazole vs. Imidazole Bioisosterism
The substitution of imidazole with thiazole is a classic medicinal chemistry strategy. The sulfur atom in the thiazole ring acts as a weak H-bond acceptor but increases lipophilicity and metabolic stability against certain oxidative enzymes.
-
Basicity Shift: The most critical difference is the pKa of the ring nitrogen. Histamine's imidazole (pKa ~6.0) is partially protonated at physiological pH (7.4). The thiazole nitrogen (pKa ~2.5) remains unprotonated. This makes this compound a selective tool for probing receptor residues that require a neutral aromatic ring for binding (via π-stacking) rather than a cationic interaction.
-
Aromaticity: The thiazole ring is electron-deficient compared to imidazole, making the C2 proton relatively acidic (pKa ~29) and susceptible to lithiation, allowing for further functionalization.
Synthesis & Manufacturing Methodologies
The synthesis of this compound typically avoids direct Hantzsch synthesis of the full molecule due to the instability of the required thioamide precursors. The most robust industrial route involves a Chain Extension Protocol starting from 4-(chloromethyl)thiazole.
Protocol A: Nitrile Homologation Route (Recommended)
This route is preferred for its scalability and the availability of stable starting materials.
Step 1: Cyanation
-
Reagents: 4-(Chloromethyl)thiazole, Sodium Cyanide (NaCN), Tetrabutylammonium bromide (TBAB).
-
Solvent: Water/Dichloromethane (Phase Transfer Catalysis).
-
Conditions: Stir at RT for 4–6 hours.
-
Mechanism: SN2 displacement of the chloride by the cyanide ion.
-
Yield: ~85-90%.
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.
-
Solvent: Anhydrous THF (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).
-
Conditions: Reflux (LiAlH₄) or 50 psi H₂ (Hydrogenation).
-
Workup: Fieser workup (for LiAlH₄) to remove aluminum salts; conversion to HCl salt for storage.
Experimental Workflow Diagram
Figure 1: Step-wise synthesis via nitrile homologation.
Reactivity & Functional Group Chemistry
Understanding the differential reactivity of the amine side chain versus the thiazole ring is crucial for derivatization.
Amine Reactivity (Side Chain)
The primary amine is a potent nucleophile.
-
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the primary vector for generating H1/H2 antagonist libraries.
-
Reductive Amination: Condenses with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.
Thiazole Ring Reactivity
-
C2-Lithiation: The proton at the C2 position (between S and N) is the most acidic ring proton. Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 2-lithio species, which can trap electrophiles (e.g., aldehydes, alkyl halides).
-
Precaution: The side chain amine must be protected (e.g., as a Boc-derivative) or formed as a dianion (requiring 2 equivalents of n-BuLi) to prevent quenching.
-
-
Electrophilic Aromatic Substitution: The C5 position is the most nucleophilic site on the ring, suitable for halogenation (NBS) or nitration, though the ring is generally deactivated compared to imidazole.
Reactivity Logic Diagram
Figure 2: Site-selective reactivity profile.
Pharmacological Applications
Histamine Receptor Agonism
This compound is a specific agonist for histamine receptors.
-
H1 Receptor: It acts as a selective H1 agonist. The thiazole ring mimics the steric bulk of imidazole but lacks the tautomeric shift capability, locking the molecule in a specific electronic state that favors H1 activation in certain tissues (e.g., guinea pig ileum).
-
H2 Receptor: It shows weak to partial agonist activity at H2 receptors. The lack of the N-H donor on the ring (present in histamine) significantly reduces affinity for the H2 receptor, which requires a proton transfer mechanism for full activation.
Fragment-Based Drug Discovery (FBDD)
In modern drug design, this molecule is a "privileged fragment." Its low molecular weight (<130 Da) and distinct vector geometry make it an ideal starting point for growing inhibitors for targets involving histidine recognition, such as metalloenzymes or GPCRs.
Handling, Safety & Storage
-
Hazards: The free base is corrosive and causes skin burns (Skin Corr. 1B). The hydrochloride salt is an irritant (Eye Irrit. 2, Skin Irrit. 2).
-
Storage:
-
Free Base: Store under inert gas (Argon/Nitrogen) at 2-8°C. It absorbs CO₂ from air to form carbamates.
-
Dihydrochloride Salt: Hygroscopic. Store in a desiccator at room temperature.
-
-
Stability: Stable in aqueous solution at acidic pH. Degrades slowly in basic solution due to ring opening under extreme conditions.
References
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Wright-PSG.
-
Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents.
-
PubChem Database. this compound Dihydrochloride. CID 56933-57-4.[2]
-
Joshi, H. S., et al. (2005).[3] Synthesis and Biological Evaluation of Thiazole Derivatives. Journal of Sciences, Islamic Republic of Iran.[3]
-
Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
Sources
An In-depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Thiazol-4-yl)ethanamine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the ethanamine substituent provides a crucial point for further chemical modification. This guide provides a comprehensive overview of the chemical and physical properties, a detailed hypothetical synthesis protocol, potential applications, and safety and handling guidelines for this versatile building block.
Chemical Identity and Properties
This compound is a small molecule with the chemical formula C5H8N2S. Its structure consists of a thiazole ring substituted at the 4-position with an ethylamine group.
| Property | Value | Source |
| CAS Number | 7728-74-7 | [1] |
| Molecular Formula | C5H8N2S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| IUPAC Name | 2-(1,3-thiazol-4-yl)ethan-1-amine | [1] |
| Synonyms | 2-(Thiazol-4-YL)ethylamine, 4-Thiazoleethanamine | [1] |
| Boiling Point | 232.4°C at 760 mmHg | [1] |
| SMILES | NCCC1=CSC=N1 | [2] |
Synthesis and Characterization
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established methods for constructing the thiazole ring and modifying side chains. The following is a hypothetical, yet scientifically grounded, experimental protocol.
Hypothetical Synthesis Protocol
This protocol outlines a two-step synthesis starting from 4-methylthiazole.
Step 1: Bromination of 4-methylthiazole to yield 4-(bromomethyl)thiazole
-
Rationale: The initial step involves the functionalization of the methyl group on the thiazole ring to introduce a leaving group, which is essential for the subsequent nucleophilic substitution.
-
Procedure:
-
To a solution of 4-methylthiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiate the reaction by adding a catalytic amount of a radical initiator, for instance, benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(bromomethyl)thiazole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Nucleophilic substitution with a protected amine equivalent followed by deprotection
-
Rationale: The bromide is displaced by a nitrogen nucleophile to introduce the aminoethyl side chain. A protected form of ammonia, such as potassium phthalimide, is used to prevent over-alkylation.
-
Procedure:
-
Dissolve the purified 4-(bromomethyl)thiazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the phthalimide-protected intermediate.
-
Filter the precipitate, wash with water, and dry.
-
For the deprotection step, suspend the intermediate in ethanol and add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 2-4 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Acidify the filtrate with hydrochloric acid and then concentrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH) and extract the free amine into a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Caption: Hypothetical two-step synthesis of this compound.
Expected Spectroscopic Characteristics
-
¹H NMR:
-
A singlet for the proton at the 2-position of the thiazole ring.
-
A singlet for the proton at the 5-position of the thiazole ring.
-
Two triplets corresponding to the two methylene groups of the ethylamine side chain.
-
A broad singlet for the amine protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the three carbon atoms of the thiazole ring.
-
Signals for the two carbon atoms of the ethylamine side chain.
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (128.20 g/mol ).
-
Fragmentation patterns consistent with the loss of the amine group and cleavage of the ethyl side chain.
-
Applications in Research and Drug Development
The thiazole moiety is a key structural component in a wide array of pharmaceuticals. Consequently, this compound serves as a valuable starting material and building block in the synthesis of novel therapeutic agents.
-
Antimicrobial and Antifungal Agents: Thiazole derivatives have been extensively investigated for their antimicrobial and antifungal properties. The 2-amino-1,3,4-thiadiazole scaffold, which is structurally related, is considered a lead for the development of new antimicrobial drugs.
-
Antiviral Activity: Certain derivatives of 2-aminothiazole have shown promise as antiviral agents, including activity against HIV-1. The ethanamine side chain offers a convenient handle for the introduction of various substituents to explore structure-activity relationships.
-
Enzyme Inhibition: The thiazole core can be found in inhibitors of various enzymes. For instance, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been identified as potent inhibitors of glutaminase 1 (GLS1), an enzyme implicated in cancer metabolism[1].
Safety and Handling
Comprehensive safety data for this compound is limited. However, based on data for similar compounds and general chemical safety principles, the following precautions should be observed.
GHS Hazard Statements:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray[3].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3].
-
Do not eat, drink, or smoke when using this product[3].
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep in a dark place, under an inert atmosphere, and consider storing in a freezer at -20°C for long-term stability[2].
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its thiazole core and reactive ethylamine side chain make it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known properties, a scientifically sound approach to its synthesis, and an overview of its potential applications and necessary safety precautions. As research in the field of heterocyclic chemistry continues to expand, the importance of synthons like this compound is likely to grow.
References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. (2021, August 25). Retrieved from [Link]
-
Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed. (2022, December 5). Retrieved from [Link]
- Synthesis of thiazoles - Google Patents. (n.d.).
Sources
- 1. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
Pharmacological profile of 2-(thiazol-4-yl)ethanamine
This guide provides an in-depth pharmacological and technical analysis of 2-(thiazol-4-yl)ethanamine , a critical bioisostere of histamine used in structure-activity relationship (SAR) studies to map receptor recognition sites.
Synonyms: 4-(2-Aminoethyl)thiazole; Thiazole-4-ethylamine. CAS Registry Number: 13058-29-2 (Dihydrochloride)
Executive Summary
2-(thiazol-4-yl)ethanamine is a structural analogue of histamine where the imidazole ring is replaced by a thiazole ring. In the context of drug development, this compound serves as a pivotal negative control and SAR probe .
Unlike its isomer 2-(thiazol-5-yl)ethanamine (which mimics the active tautomer of histamine at H2 receptors), the 4-isomer displays significantly reduced or negligible H2 agonist activity. This distinct profile validates the "N-tau" recognition hypothesis, confirming that the specific spatial orientation of the ring nitrogen is a prerequisite for H2 receptor activation.
Chemical Profile & Bioisosterism
To understand the pharmacology, one must first understand the structural divergence from histamine.
-
Histamine: Exists in tautomeric equilibrium (
-H and -H). The -H tautomer is required for H2 receptor activation. -
Thiazole Analogues: The thiazole ring is non-tautomeric; the sulfur and nitrogen atoms are fixed.
-
5-Isomer (Active): The ring nitrogen is in a position spatially equivalent to the
of histamine. -
4-Isomer (Target - Weak/Inactive): The ring nitrogen is adjacent to the side chain, spatially mimicking the
(inactive) tautomer of histamine.
-
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 128.20 g/mol |
| Basicity (pKa) | ~9.5 (Side chain amine); ~2.5 (Thiazole nitrogen) |
| Solubility | Highly soluble in water (as HCl salt); soluble in ethanol. |
| Stability | Resistant to oxidative ring opening compared to imidazole; substrate for MAO/DAO. |
Pharmacodynamics: Receptor Selectivity & Mechanism
The primary utility of 2-(thiazol-4-yl)ethanamine lies in its differential activity across histamine receptor subtypes compared to histamine and the 5-thiazolyl isomer.
Histamine H2 Receptor (Key Interaction)[1][2][3]
-
Activity: Weak Agonist / Inactive.
-
Mechanism: The H2 receptor requires a proton transfer mechanism involving the
nitrogen of the imidazole ring (or a bioisosteric equivalent). In 2-(thiazol-4-yl)ethanamine, the ring nitrogen is sterically and electrostatically misaligned with the receptor's Asp and Asp residues. -
Contrast: The 5-isomer (and its derivative Amthamine ) acts as a full H2 agonist (
) because its nitrogen aligns perfectly with the receptor's active site requirements.
Histamine H3 Receptor[1][2][3][4][5][6][7]
-
Activity: Weak Antagonist / Low Affinity. [1]
-
Insight: SAR studies involving piperazine derivatives indicate that placing the ethylamine chain at position 4 of the thiazole ring leads to a "strong decrease of activity" compared to position 5. This confirms that the H3 receptor also shares the preference for the "tele-nitrogen" geometry found in the 5-isomer.
Enzyme Interactions
-
Histamine N-Methyltransferase (HNMT): Non-Substrate. HNMT is highly specific for the imidazole ring. The thiazole ring prevents methylation, making this compound useful for distinguishing metabolic pathways in complex tissue assays.
-
Diamine Oxidase (DAO): Substrate. The flexible ethylamine side chain allows oxidative deamination, converting the compound to the corresponding thiazole-4-acetic acid.
Visualizing the SAR Logic
The following diagram illustrates why the 4-isomer fails to activate the H2 receptor, while the 5-isomer succeeds. This "Lock and Key" mismatch is the core of its pharmacological value.
Figure 1: Structural basis for the lack of H2 agonist activity in 2-(thiazol-4-yl)ethanamine compared to its active 5-isomer.
Experimental Methodologies
A. Synthesis Protocol (Hantzsch Thiazole Synthesis)
Objective: Synthesis of 2-(thiazol-4-yl)ethanamine dihydrochloride.
Principle: Cyclization of an
Reagents:
-
1-bromo-4-phthalimido-2-butanone (Precursor)
-
Thioformamide (or Formamide +
) -
Hydrazine hydrate (Deprotection)
Step-by-Step Workflow:
-
Cyclization: Dissolve 1-bromo-4-phthalimido-2-butanone (10 mmol) in absolute ethanol. Add thioformamide (11 mmol). Reflux for 2-4 hours.
-
Note: Thioformamide is unstable; generate fresh or use a stable surrogate like phosphorus pentasulfide in formamide.
-
-
Isolation of Intermediate: Evaporate solvent. Neutralize with
to isolate the phthalimido-protected thiazole. -
Deprotection: Resuspend the intermediate in ethanol. Add Hydrazine hydrate (excess). Reflux for 1 hour to cleave the phthalimide group.
-
Purification: Acidify with HCl to precipitate phthalhydrazide (byproduct). Filter. Concentrate the filtrate.
-
Crystallization: Recrystallize the residue from Ethanol/Ether to obtain 2-(thiazol-4-yl)ethanamine dihydrochloride .
B. Functional Assay: Guinea Pig Right Atrium (H2 Activity)
Objective: Validate the lack of H2 agonism (Self-Validating Negative Control).
-
Tissue Prep: Isolate the right atrium from a male guinea pig. Suspend in an organ bath containing Krebs-Henseleit solution (
, gassed with ). -
Equilibration: Apply 1g resting tension. Allow to equilibrate for 60 mins.
-
Control Curve: Construct a cumulative concentration-response curve for Histamine (
to M) to establish and . Wash out. -
Test Curve: Construct a curve for 2-(thiazol-4-yl)ethanamine (
to M). -
Data Analysis: Calculate the intrinsic activity (
).-
Expected Result:
(relative to histamine), confirming negligible agonism.
-
Applications in Drug Discovery
-
Fragment-Based Drug Design (FBDD): The thiazole-ethylamine scaffold is a "privileged structure." While the 4-isomer is inactive at H2, it serves as a starting fragment for H3/H4 ligands when substituted with bulky lipophilic groups (e.g., piperazines).
-
Selectivity Probes: Used to "subtract" non-specific binding in assays. If a biological response is triggered by the 5-isomer but not the 4-isomer, the effect is likely H2-receptor mediated.
References
-
Eriksen, K. et al. (2003). Structure-activity relationships of imidazole and thiazole histamine H3 receptor ligands. Journal of Medicinal Chemistry. Link
-
Eriks, J. C. et al. (1992). Histamine H2-receptor agonists.[2][1][3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Link
-
Walczynski, K. et al. (1999). Non-imidazole histamine H3 ligands. Part 1. Synthesis of 2-(1-piperazinyl)quinoline and 2-(1-piperazinyl)benzothiazole derivatives. Il Farmaco. Link
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[2][1][4][5] Pharmacology of Histamine Receptors.[1][6][4][7][5] Link
-
Bardsley, W. G. et al. (1975).[8] Histamine and related compounds as substrates of diamine oxidase (histaminase).[8][9][10] Biochemical Pharmacology.[8] Link
Sources
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives | MDPI [mdpi.com]
- 3. Structural study of histamine H2-receptor antagonists. Five 3-[2-(diamino-methyleneamino)-4-thiazolylmethylthio]propionamidine and -amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine and related compounds as substrates of diamine oxidase (histaminase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diamine oxidase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethanamine: A Selective Histamine H1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Thiazol-4-yl)ethanamine, a potent and selective agonist for the histamine H1 receptor (H1R). The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key player in allergic and inflammatory responses. While antagonists of the H1R are widely used as anti-allergy medications, selective agonists like this compound are invaluable tools for elucidating the downstream signaling pathways and physiological roles of H1R activation. This document details the physicochemical properties, synthesis, and pharmacological profile of this compound, including its mechanism of action and functional effects. Furthermore, it provides detailed, field-proven protocols for the characterization of this and other H1R agonists, including radioligand binding assays and functional calcium imaging. This guide is intended to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of modulating the histaminergic system.
Introduction: The Significance of Selective Histamine H1 Receptor Agonists
Histamine is a biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors: H1, H2, H3, and H4. The histamine H1 receptor is ubiquitously expressed, with high concentrations in smooth muscle, vascular endothelial cells, and the central nervous system.[1] Its activation is a hallmark of type 1 hypersensitivity reactions, leading to classic allergy symptoms.[2] While the therapeutic landscape has been dominated by H1R antagonists (antihistamines) to counter these effects, selective H1R agonists are indispensable for basic research. They allow for the precise interrogation of H1R-mediated signaling cascades and the exploration of the receptor's role in various physiological and pathophysiological states, independent of the other histamine receptor subtypes.
This compound has emerged as a key pharmacological tool due to its selective agonist activity at the H1R. Understanding its properties and the methodologies to characterize its interactions with the H1R is fundamental to advancing our knowledge of the histaminergic system.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 7728-74-7 | [3] |
| Molecular Formula | C₅H₈N₂S | [4] |
| Molecular Weight | 128.20 g/mol | [4] |
| Boiling Point (Predicted) | 117-119 °C at 11 Torr | [3] |
| Melting Point (Predicted) | 206-207 °C | [3] |
| pKa (Predicted) | 8.86 ± 0.10 | [3] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method.[5][6] This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
A plausible and efficient route to this compound involves a multi-step process starting from readily available precursors. The key steps are outlined below, providing a framework for its laboratory-scale preparation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Conceptual Protocol
Step 1: Synthesis of Thioisobutyramide
-
Acid Chloride Formation: Isobutyric acid is reacted with thionyl chloride, typically in an inert solvent like dichloromethane, to yield isobutyryl chloride.[7]
-
Thioamidation: The resulting isobutyryl chloride is then treated with a source of sulfur and ammonia, such as ammonium sulfide in aqueous ammonia, to form thioisobutyramide.[7]
Step 2: Hantzsch Thiazole Synthesis
-
Cyclocondensation: Thioisobutyramide is reacted with a suitable α-halocarbonyl equivalent. For the synthesis of the 4-substituted thiazole, 1,3-dihydroxyacetone can be used in the presence of an acid catalyst.[7] This cyclocondensation reaction forms the thiazole ring, yielding 2-isopropyl-4-(hydroxymethyl)thiazole.
Step 3: Halogenation
-
Conversion to Halide: The hydroxyl group of 2-isopropyl-4-(hydroxymethyl)thiazole is converted to a more reactive leaving group, such as a chloride, by reacting with thionyl chloride. This produces 4-(chloromethyl)-2-isopropylthiazole.
Step 4: Amination
-
Azide Formation: The 4-(chloromethyl)-2-isopropylthiazole is then reacted with sodium azide in a polar aprotic solvent like DMF to yield 4-(azidomethyl)-2-isopropylthiazole via nucleophilic substitution.
-
Reduction to Amine: The azide is subsequently reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or through catalytic hydrogenation (H₂/Pd), to afford the final product, this compound.
Note: This is a conceptual protocol based on established organic chemistry principles and published syntheses of analogous compounds.[7][8] Optimization of reaction conditions and purification steps would be necessary for practical implementation.
Pharmacology and Mechanism of Action
Histamine H1 Receptor Binding and Activation
This compound exerts its effects by binding to and activating the histamine H1 receptor. The H1R is a class A, rhodopsin-like GPCR that couples primarily through the Gq/11 family of G-proteins.[1]
Downstream Signaling Pathway
Upon agonist binding, the H1R undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a hallmark of H1R activation and can be readily measured in functional assays.
-
DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.
Caption: Histamine H1 receptor signaling cascade upon agonist binding.
Pharmacological Parameters
The potency of this compound as an H1R agonist has been quantified in functional assays. In a study utilizing hamster vas deferens smooth muscle cells (DDT1MF-2), it was shown to stimulate inositol phospholipid hydrolysis with an EC₅₀ of 42 µM . Importantly, it produced a maximal response comparable to that of histamine, indicating that it acts as a full agonist in this system.
In Vivo Effects
The in vivo effects of this compound provide valuable insights into the physiological roles of central H1R activation. In a study on mice, intracerebroventricular (ICV) administration of this compound was found to decrease seizure susceptibility to both electrically and pentylenetetrazole-induced convulsions.[2] This anticonvulsant effect was antagonized by centrally acting H1R antagonists but not by H2R antagonists, further confirming the H1R-mediated nature of this response and highlighting the inhibitory role of the central histaminergic system in convulsions.[2]
Experimental Protocols for Characterization
The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of this compound and other H1R ligands. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Radioligand Binding Assay for Histamine H1 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1R.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells)
-
[³H]-Mepyramine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Mianserin or another suitable H1R antagonist)
-
Test compound (this compound)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
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Technical Guide: Physicochemical Profiling of 2-(Thiazol-4-yl)ethanamine
The following technical guide details the physicochemical and pharmacological profile of 2-(thiazol-4-yl)ethanamine , a critical bioisostere of histamine.[1][2]
Subject: 2-(Thiazol-4-yl)ethanamine (CAS: 7728-74-7) Synonyms: 4-(2-Aminoethyl)thiazole; Thiazole Histamine Analogue Context: Fragment-Based Drug Discovery (FBDD) & Histaminergic Ligand Design[1][2]
Executive Summary
2-(Thiazol-4-yl)ethanamine is the thiazole bioisostere of histamine.[1][2] Structurally, it replaces the imidazole ring of histamine with a thiazole ring. This modification drastically alters the electronic character of the heteroaromatic ring—specifically reducing basicity—while maintaining the steric profile required for receptor occupancy.[2] This molecule serves as a fundamental probe for distinguishing between H-bonding and ionic interactions in histamine H1, H2, and H3 receptor pockets.[1]
Structural & Molecular Identity
Before physicochemical profiling, the structural integrity must be defined. The molecule consists of a basic primary amine tail tethered to a neutral (at physiological pH) thiazole core.[2]
| Parameter | Data Specification |
| IUPAC Name | 2-(1,3-thiazol-4-yl)ethanamine |
| CAS Number | 7728-74-7 (Free Base); 1867-66-9 (Dihydrochloride) |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol (Free Base) |
| SMILES | NCCC1=CSC=N1 |
| InChI Key | OZQBWZXVRJJMHM-UHFFFAOYSA-N |
Physicochemical Properties
This section details the core parameters influencing pharmacokinetics and receptor binding.[1][2][3][4] The data highlights the critical divergence from histamine.[2]
Ionization Constants (pKa)
The molecule possesses two ionizable centers.[2] Understanding these is vital for formulation and predicting receptor interactions.[1][2]
-
Center 1: Primary Amine (Side Chain) [2]
-
Center 2: Thiazole Nitrogen (Ring) [2][5][6]
-
State at pH 7.4: Neutral.
-
Significance: Unlike histamine (imidazole pKa ~6.0), which exists as a tautomeric monocation/neutral mix at physiological pH, the thiazole ring is non-basic in biological media. It cannot function as a proton donor/acceptor in the same capacity as imidazole, making it a selective probe for "tautomer-independent" binding modes.[1][2]
Lipophilicity & Solubility[1]
-
LogP (Octanol/Water): ~0.2 (Experimental/Predicted Consensus).[2]
-
Solubility: Highly soluble in water (>100 mg/mL) as the dihydrochloride salt.[2] Free base is an oil/low-melting solid with moderate water solubility.[1][2]
Spectral Characteristics (Diagnostic)
-
¹H NMR (D₂O, HCl salt):
Species Distribution Diagram
The following diagram illustrates the ionization states across the pH scale.
Caption: pH-dependent speciation. At physiological pH (7.4), the molecule exists almost exclusively as a monocation.
Synthetic Methodology
To ensure high purity for biological testing, a Hantzsch Thiazole Synthesis is the standard authoritative protocol. This method builds the ring rather than functionalizing an existing heterocycle, preventing regiochemical isomers.
Protocol: Hantzsch Cyclization via Phthalimide Protection
This route avoids the handling of unstable free-amine intermediates.[1][2]
-
Precursor Preparation: React 1,4-dibromobutan-2-one with potassium phthalimide to generate N-(4-bromo-3-oxobutyl)phthalimide.[1][2]
-
Cyclization:
-
Deprotection:
Caption: Synthetic workflow utilizing the Hantzsch synthesis and Gabriel amine deprotection.
Biological Relevance & Pharmacophore Analysis
This molecule is not merely a histamine analog; it is a probe for the "proton transfer" hypothesis in receptor activation.[1][2]
Receptor Selectivity Profile
-
Histamine H1 Receptor: Weak Agonist.[1][2][7] The lack of the tautomeric imidazole system (which facilitates proton transfer in the receptor activation mechanism) reduces intrinsic activity compared to histamine.[2]
-
Histamine H2 Receptor: Very Weak/Inactive Agonist.[1][2] H2 activation is highly sensitive to the imidazole tautomerism (specifically the N-H bond).[2] The thiazole's static electronic state fails to trigger the H2 switch.[1][2]
-
Histamine H3/H4 Receptors: Often used as a scaffold.[2] Substitution on the amine (e.g., creating thioperamide derivatives) yields potent H3/H4 antagonists.[2]
Pharmacophore Mapping
The table below compares the binding determinants of Histamine vs. the Thiazole Analogue.
| Interaction Point | Histamine (Imidazole) | Thiazole Analogue | Consequence |
| Cationic Head | Conserved: Affinity is maintained.[1][2] | ||
| Ring Interaction | Imidazole acts as H-donor (N-H) and H-acceptor (N:).[1][2] | Thiazole S is weak acceptor; N is weak acceptor.[1][2] No H-donor.[1][2] | Diverged: Loss of efficacy (agonism) due to inability to donate H-bond.[2] |
| Steric Fit | Planar, 5-membered ring.[1][2] | Planar, 5-membered ring.[1][2] | Conserved: Fits the pocket. |
Handling & Stability
-
Storage: The free base is sensitive to CO₂ (carbamate formation) and oxidation.[2] Store as the dihydrochloride salt at -20°C under argon.
-
Hygroscopicity: The salt form is hygroscopic.[1][2] Desiccate prior to weighing for analytical standards.
-
Safety: Irritant.[1][2][8][9] Structurally related to biologically active amines; handle with standard PPE to avoid inhalation or skin contact.[1][2][9]
References
-
ChemicalBook. (2025).[2] 2-(Thiazol-4-yl)ethylamine Properties and Supplier Data.
-
PubChem. (2025).[2][8] this compound | C5H8N2S - Compound Summary.[1][2][10] National Library of Medicine.[2]
-
Synblock. (2024). CAS 7728-74-7 Data Sheet and Spectral Info.[1][2]
-
Staszewski, M., et al. (2018).[2][11] Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity.[2][11] Molecules (MDPI).[2]
-
De Esch, I. J., et al. (1999).[2][12] Characterization of the binding site of the histamine H3 receptor.[2][4][12] Journal of Medicinal Chemistry.[2][12]
Sources
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- 2. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
2-(1,3-Thiazol-4-yl)ethanamine in antimicrobial activity assays
Application Note: 2-(1,3-Thiazol-4-yl)ethanamine as a Scaffold in Antimicrobial Discovery
Executive Summary
This compound (also known as 2-(4-thiazolyl)ethylamine) acts as a critical pharmacophore in medicinal chemistry, bridging the gap between histamine signaling analogs and broad-spectrum antimicrobial agents. While the free amine functions primarily as a histamine H1 receptor agonist, its utility in infectious disease research lies in its role as a privileged scaffold for synthesizing bioactive Schiff bases and transition metal complexes.
This guide details the methodology for utilizing this compound in antimicrobial assays. Unlike standard antibiotic screening, working with this scaffold requires a "Derivatize-then-Screen" approach, as the raw amine’s hydrophilic nature and rapid metabolism limit its direct antimicrobial potency. We focus on its transformation into lipophilic metal chelates (Cu(II), Zn(II), Co(II)) which demonstrate enhanced membrane permeability and oxidative stress induction in pathogens like S. aureus, P. aeruginosa, and C. albicans.
Scientific Rationale & Mechanism
The "Chelation Theory" of Action
The antimicrobial efficacy of thiazole-ethylamine derivatives relies on the Overtone’s Concept and Tweedy’s Chelation Theory .
-
Lipophilicity Enhancement: The free amine is polar. Upon condensation with aldehydes (forming Schiff bases) and subsequent coordination with metal ions, the positive charge of the metal is partially shared with the donor atoms (N, S) of the thiazole ring. This delocalization reduces the polarity of the metal ion.
-
Membrane Penetration: The increased lipophilicity allows the complex to penetrate the lipid bilayer of the bacterial cell membrane more effectively than the free ligand.
-
Target Disruption: Once intracellular, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-type reactions, leading to DNA damage and cell death.
Workflow Visualization
The following diagram illustrates the critical path from the raw scaffold to validated hit.
Caption: Workflow transforming the hydrophilic thiazole-ethylamine scaffold into a lipophilic, bioactive metal complex for screening.
Experimental Protocols
Protocol A: Preparation of Bioactive Derivatives (Ligand Synthesis)
Context: The free amine is the precursor. This step creates the "Schiff Base Ligand" required for high-potency assays.
Reagents:
-
This compound (98% purity).
-
Aromatic Aldehyde (e.g., 2-hydroxybenzaldehyde for O-N-S coordination).
-
Solvent: Absolute Ethanol.[1]
Step-by-Step:
-
Stoichiometry: Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the selected aromatic aldehyde dropwise under continuous stirring.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Reflux the mixture at 70–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base precipitate should form. Filter, wash with cold ethanol, and recrystallize.
-
Metal Complexation (Optional but Recommended): React the purified Schiff base with metal chlorides (CuCl2, CoCl2) in a 1:1 or 2:1 molar ratio in ethanol to generate the final antimicrobial agent.
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)
Context: Determining the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Materials:
-
Test Compound: Synthesized Thiazole-Derivative (from Protocol A).
-
Solvent: DMSO (Dimethyl sulfoxide).[2]
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride).
Procedure:
-
Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL. (Note: Thiazole metal complexes are often insoluble in water).[2]
-
Dilution Series:
-
Dispense 100 µL of MHB into all wells of a 96-well microplate.
-
Add 100 µL of Stock Solution to Column 1.
-
Perform serial 2-fold dilutions across the plate (100 µL transfer) to achieve a range from 1000 µg/mL down to 0.9 µg/mL.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL) and dilute 1:100 in MHB. -
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.
-
Controls:
-
Positive Control: Ciprofloxacin or Fluconazole (for fungi).
-
Solvent Control: DMSO (ensure <1% final concentration to avoid toxicity).
-
Sterility Control: Media only.
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin dye. Incubate for 2–4 hours.
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic activity).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Data Analysis & Interpretation
Expected Results Table
When screening derivatives of this compound, typical potency ranges are as follows:
| Compound Class | Target Organism | Typical MIC (µg/mL) | Interpretation |
| Free Amine (Scaffold) | E. coli | > 500 | Inactive/Weak (Low lipophilicity) |
| Schiff Base Ligand | S. aureus | 50 – 200 | Moderate Activity |
| Cu(II) Complex | S. aureus | 5 – 25 | High Potency (Clinical Relevance) |
| Zn(II) Complex | C. albicans | 12.5 – 50 | Effective Antifungal |
| Standard (Ciprofloxacin) | S. aureus | 0.5 – 2 | Reference Standard |
Critical Analysis Factors
-
Solubility Artifacts: If the MIC is >500 µg/mL, verify DMSO solubility. Thiazole complexes can precipitate in aqueous media, causing false negatives.
-
Metal Toxicity: Always run a control with the metal salt alone (e.g., CuCl2) to ensure the activity is due to the complex and not free metal toxicity.
-
Structure-Activity Relationship (SAR): Activity typically increases with the addition of electron-withdrawing groups (Cl, NO2) on the aldehyde phenyl ring used in Protocol A.
References
-
Mishra, A. P., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes derived from thiazole and 2-naphthaldehyde. IOSR Journal of Applied Chemistry. Link
-
Al-Amiery, A. A., et al. (2012). Antimicrobial and antioxidant activities of new metal complexes derived from (E)-2-((1-phenylethylidene)amino)phenol. Medical Principles and Practice. Link
-
Chohan, Z. H., et al. (2010). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their some transition metal (II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.
-
Bondock, S., et al. (2018).[4][5] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecular Diversity. Link
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- 4. jchemrev.com [jchemrev.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1,3-Thiazol-4-yl)ethanamine Administration in Murine Models
Introduction: Understanding 2-(1,3-Thiazol-4-yl)ethanamine
This compound, also known as 4-(2-Aminoethyl)thiazole, is a small molecule of significant interest in neuropharmacological research. Structurally, it is an analog of histamine, and its primary mechanism of action is as an antagonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor predominantly found in the central nervous system (CNS) that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][2] By antagonizing the H3R, this compound is hypothesized to increase the synaptic levels of these pro-cognitive neurotransmitters, making it a valuable tool for investigating cognitive function, wakefulness, and the potential treatment of neurodegenerative and cognitive disorders.[2][3][4]
The mouse histamine H3 receptor shares a high degree of amino acid sequence homology with its human counterpart, making murine models highly relevant for preclinical evaluation.[5] This document provides a comprehensive guide for researchers on the appropriate dosage, administration, and experimental design considerations for using this compound in mice. The protocols outlined herein are synthesized from established practices for administering novel small molecules and analogous H3R antagonists to rodents.
Mechanism of Action: H3 Receptor Antagonism
The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits the influx of calcium, thereby reducing neurotransmitter release.[1] H3R antagonists, such as this compound, block this constitutive inhibitory activity. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for their stimulant and nootropic (cognition-enhancing) effects.[1][2][3]
Figure 1: Mechanism of H3R Antagonism. This compound blocks the inhibitory H3 autoreceptor, leading to increased neurotransmitter release.
PART 1: Pre-Administration & Formulation
Compound Handling and Storage
This compound should be handled in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C. For short-term use, refrigeration at 4°C is sufficient. Protect from light and moisture.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound while minimizing any intrinsic biological effects. Since specific solubility data for this compound is not widely published, a tiered approach to vehicle selection is recommended.
Causality Behind Vehicle Choice:
-
Aqueous Vehicles: Ideal for water-soluble compounds and preferred for minimizing vehicle-induced toxicity.[6][7] Normal saline (0.9% NaCl) is the first choice for parenteral routes.
-
Co-solvents: For compounds with poor aqueous solubility, a mixture of solvents may be necessary.[7] Common systems include combinations of saline with Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or Propylene Glycol (PG).[7][8] It is crucial to keep the percentage of organic solvents low (e.g., <10% DMSO) to avoid toxicity.
-
Suspensions: If the compound is insoluble, a suspension can be made using agents like Carboxymethyl Cellulose (CMC) or Tween 80 in an aqueous medium.[6]
Recommended Vehicle Screening Protocol:
-
Assess Solubility: Start by attempting to dissolve the compound in 0.9% sterile saline to a target concentration.
-
Introduce Co-solvents: If insoluble in saline, test solubility in a vehicle containing a small percentage of a biocompatible organic solvent. A common starting point is 10% DMSO, 40% PEG-400, and 50% saline.[8]
-
Adjust pH: The pH of the final formulation should be adjusted to be between 5 and 9 to minimize irritation at the injection site.[9]
-
Prepare Fresh: All formulations should be prepared fresh on the day of the experiment and protected from light.
| Vehicle System | Composition | Best For | Considerations |
| Saline | 0.9% Sodium Chloride in Water | Highly water-soluble compounds | Ideal, lowest potential for toxicity.[7] |
| Co-Solvent System | e.g., 10% DMSO, 40% PEG-400, 50% Saline | Poorly soluble compounds | Must run a vehicle-only control group; high concentrations of organic solvents can be toxic.[7][8] |
| Suspension | e.g., 0.5% CMC in Water | Insoluble compounds | Requires vigorous mixing before each administration to ensure uniform dosing.[6] |
PART 2: Dosage and Administration
Dose Determination: A Data-Driven Approach
Direct dose-ranging studies for this compound in mice are not extensively published. Therefore, initial dosage selection must be extrapolated from studies on structurally related thiazole derivatives and other H3R antagonists.
Evidence from Analogous Compounds:
-
Studies on other novel H3R antagonists in mice have shown efficacy in cognitive models at doses ranging from 2.5 to 10 mg/kg via intraperitoneal (i.p.) injection.[10]
-
A different H3R antagonist, DL76, demonstrated dose-dependent anticonvulsant effects in mice at doses from 7.5 to 60 mg/kg (i.p.).[11]
-
Research on other 2-aminothiazole derivatives in mice has reported oral efficacy with an ED50 of approximately 5 mg/kg and testing up to 60 mg/kg .[12]
-
Some thiazole-containing compounds have been tested at doses as high as 100 mg/kg (i.p.) following maximum tolerated dose studies.[13]
Recommendation for Initial Dose-Finding Study: Based on this evidence, a pilot dose-response study is essential. A suggested range for an initial study would be 5, 15, and 50 mg/kg . This range covers the lower effective doses seen with potent H3R antagonists and extends to higher, yet likely tolerable, doses reported for similar chemical scaffolds.
Administration Routes
The choice of administration route depends on the experimental goals, desired pharmacokinetic profile, and the compound's properties.
-
Intraperitoneal (IP) Injection: This is the most common route for preclinical efficacy studies of H3R antagonists in mice.[10][11][13] It offers rapid absorption and systemic distribution, bypassing the first-pass metabolism that can occur with oral dosing. Dosing volumes should be kept to 5-10 mL/kg.[14]
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing paradigms. Requires careful technique to avoid injury.
-
Subcutaneous (SC) Injection: Provides slower, more sustained absorption compared to IP. Doses up to 80 mg/kg for thiazole-related compounds have been administered via this route.[15]
-
Intravenous (IV) Injection: Used for precise pharmacokinetic studies to determine parameters like clearance and volume of distribution. Requires a suitable, fully solubilized formulation.
Figure 2: Experimental workflow for dosage and administration of a novel compound in mice.
PART 3: Experimental Protocols & Methodologies
Protocol: Intraperitoneal (IP) Administration
This protocol is designed for an acute dosing study to evaluate the effects of this compound on a behavioral outcome, such as performance in a cognitive task.
Materials:
-
This compound
-
Selected vehicle (e.g., 0.9% Saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Analytical balance
-
Vortex mixer
-
Appropriate mouse strain (e.g., C57BL/6J)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the required volume of the drug solution for each mouse based on its weight and the target dose (mg/kg).
-
Example: For a 25 g mouse and a 10 mg/kg dose from a 1 mg/mL solution:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume = 0.25 mg / 1 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve or suspend it in the chosen vehicle to the desired stock concentration (e.g., 1 mg/mL). Use a vortex mixer to ensure homogeneity.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side. The injection should be administered into the lower abdominal quadrant, off the midline, to avoid hitting the bladder or cecum.
-
Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, then slowly inject the calculated volume.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Observe for any immediate adverse reactions.
-
The timing of the subsequent behavioral or pharmacodynamic assay should be based on the expected time to maximum plasma concentration (Tmax), typically 15-30 minutes post-IP injection for small molecules.
-
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of your results, every experiment must include a self-validating system of controls.
-
Vehicle Control Group: This is the most critical control. A group of animals must be administered the vehicle alone, using the same volume and route as the drug-treated groups. This accounts for any effects of the solvent or the stress of the injection procedure.
-
Positive Control Group (if applicable): If a known compound is expected to produce a similar effect (e.g., another H3R antagonist like Pitolisant or Ciproxifan), including a group treated with this compound can validate the experimental model.
-
Baseline Measurements: For behavioral studies, obtaining a baseline measurement of performance before any treatment can help account for individual variability among animals.
PART 4: Pharmacokinetic and Pharmacodynamic Considerations
A thorough investigation should link the administered dose to both drug exposure (pharmacokinetics, PK) and biological effect (pharmacodynamics, PD).
-
Pharmacokinetics (PK): A pilot PK study is highly recommended. This typically involves administering a single dose (e.g., 10 mg/kg IP) and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose.[14] Analysis of drug concentration in the plasma will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½). This data is invaluable for selecting rational dosing intervals and correlating exposure with efficacy.
-
Pharmacodynamics (PD): PD studies measure the biological effect of the compound. For an H3R antagonist, this could involve:
By integrating PK and PD data, researchers can build a comprehensive understanding of the dose-exposure-response relationship for this compound, strengthening the scientific rigor of their findings.
References
-
Sidwell, R. W., Huffman, J. H., Barnett, B. B., & Smee, D. F. (1992). Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrobial Agents and Chemotherapy, 36(7), 1435–1440. [Link]
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Wikipedia. (2023). H3 receptor antagonist. [Link]
-
Berry-Caban, C. S., Giles, J. R., De-La-Cruz, O., & Gaskins, J. R. (2015). Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice. The Journal of Infectious Diseases, 212(12), 1946–1953. [Link]
-
Pugsley, M. K., Towart, R., & Authier, S. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 211–218. [Link]
-
Chen, J., Liu, C., & Lovenberg, T. W. (2003). Molecular and pharmacological characterization of the mouse histamine H3 receptor. European Journal of Pharmacology, 467(1-3), 57–65. [Link]
-
Sadek, B., Al-Shorbagy, M. Y., Eissa, N., & Stark, H. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. Pharmaceuticals, 16(8), 1144. [Link]
-
Othman, A. A., Awni, W. M., & Dutta, S. (2014). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(3), 474–483. [Link]
-
Patterson, S., Wyllie, S., Norval, S., Stojanovski, L., Simeons, F. R. C., & Read, K. D. (2017). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Infectious Diseases, 3(11), 814–823. [Link]
-
Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]
-
Sadek, B., & Stark, H. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 850311. [Link]
-
Ali, M. R., Atia, M., & El-Subbagh, H. I. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]
-
Singh, R., Kumar, P., & Tiwari, A. K. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 51(4), 1544–1546. [Link]
-
Kindt, M. V., Heikkila, R. E., & Youngster, S. K. (1992). Effect of 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, an analog of MPTP, on mouse heart norepinephrine and brain catecholamines. Neuroscience Letters, 146(2), 209–212. [Link]
-
Sadek, B., Al-Shorbagy, M. Y., & Eissa, N. (2024). Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. Frontiers in Pharmacology, 15, 1380961. [Link]
-
Li, Y., Wang, X., & Zhang, Y. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]
-
Hsieh, C. J., Chien, C. S., & Li, H. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(11), 2915–2918. [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Das, J., Chen, P., & Norris, D. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Schlicker, E., Betz, R., & Gothert, M. (1988). Histamine H3 receptor-mediated inhibition of depolarization-evoked [3H]noradrenaline release from rat brain cortex slices. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(5), 588–590. [Link]
-
Hishita, S., Honda, K., & Ono, D. (2024). Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. Frontiers in Neuroscience, 18, 1480112. [Link]
-
Medhurst, A. D., Atkins, A. R., & Beresford, I. J. M. (2007). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 152(5), 659–679. [Link]
-
Toso, R., Giraldi, T., & Donati, D. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 207–212. [Link]
-
de Mello, S. B. V., de Oliveira, C. I., & de Souza, A. O. (2004). Antileishmanial activity of 1,3,4-thiadiazolium-2-aminide in mice infected with Leishmania amazonensis. The Journal of Antimicrobial Chemotherapy, 53(3), 524–526. [Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
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- 3. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and pharmacological characterization of the mouse histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Effect of 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine , an analog of MPTP, on mouse heart norepinephrine and brain catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Novel Derivatives from 2-(1,3-Thiazol-4-yl)ethanamine
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
This application note details the synthetic utility of 2-(1,3-Thiazol-4-yl)ethanamine (CAS 7728-74-7), a critical bioisostere of histamine.[1] Unlike the imidazole ring of histamine, the thiazole moiety offers distinct lipophilicity (LogP) and hydrogen-bonding profiles, making it a valuable scaffold for H2/H3 receptor ligands and enzyme inhibitors. This guide provides three validated protocols for derivatizing this scaffold: amide coupling, urea formation, and reductive amination. Special emphasis is placed on handling the hygroscopic dihydrochloride salt and optimizing reaction conditions to prevent side reactions at the thiazole sulfur.
Introduction: The Thiazole Advantage in Medicinal Chemistry
The this compound scaffold is structurally analogous to histamine, where the imidazole ring is replaced by a thiazole.[1] This substitution is a classic bioisosteric replacement used to modulate metabolic stability and receptor selectivity.[1]
-
Bioisosterism: The thiazole ring is less basic than imidazole (pKa ~2.5 vs. ~7.0 for the conjugate acid), reducing non-specific binding while maintaining aromaticity and planarity.
-
Therapeutic Relevance: Derivatives of this scaffold have been explored as H2 receptor agonists (e.g., Amthamine analogs) and inhibitors of enzymes like Glutaminase 1 (GLS1).
-
Chemical Reactivity: The primary ethylamine chain is highly nucleophilic, while the thiazole ring remains relatively stable under standard coupling conditions, though the sulfur atom can be sensitive to strong oxidants.
Strategic Reaction Map
The following diagram outlines the core synthetic pathways available for this scaffold.
Figure 1: Strategic reaction pathways for this compound derivatization.[1]
Pre-Analytical Considerations & Handling
Starting Material: this compound is typically supplied as the dihydrochloride salt (CAS: 5388-29-4) due to the instability of the free base (CAS: 7728-74-7) towards oxidation and polymerization.[1]
-
Storage: Store the salt at -20°C under inert atmosphere. Highly hygroscopic.[1]
-
Free Base Generation: Do not isolate the free base as a neat oil for long-term storage.[1] Generate it in situ using a tertiary amine base (DIPEA or TEA) or release it into an organic solvent (DCM/MeOH) immediately prior to use.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
This protocol is optimized for coupling the thiazole ethylamine with carboxylic acids to generate peptidomimetics or potential H2-receptor modulators.[1]
Rationale: HATU is selected over EDC/HOBt to minimize reaction times and suppress racemization if the carboxylic acid partner is chiral.
Materials:
-
Amine: this compound 2HCl (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv - Critical excess to neutralize 2HCl)[1]
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Salt Neutralization: In a separate vial, suspend this compound 2HCl (1.0 equiv) in minimal DMF. Add DIPEA (2.5 equiv) and sonicate briefly until the solution clears (formation of free base).
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 4–16 hours under Nitrogen. Monitor by LC-MS (Target mass = Acid Mass + 128.2 - 18).[1]
-
Work-up: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO3 (2x), Water (1x), and Brine (1x). Note: Avoid acidic washes (like 1N HCl) if the product contains basic nitrogens, as the thiazole itself is weakly basic.
-
Purification: Flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1]
Protocol B: Urea Synthesis via Isocyanates
Urea derivatives of thiazoles are privileged structures in kinase inhibition and antimicrobial research.
Rationale: This reaction is rapid and irreversible.[1] The use of a non-nucleophilic base ensures the amine is reactive without competing with the isocyanate.
Materials:
-
Amine: this compound 2HCl (1.0 equiv)[1]
-
Isocyanate: R-NCO (1.1 equiv)[1]
-
Base: Triethylamine (TEA) (2.2 equiv)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Procedure:
-
Preparation: Suspend the amine salt in anhydrous DCM (0.1 M) at 0°C.
-
Neutralization: Add TEA (2.2 equiv) dropwise.[1] The mixture may remain slightly cloudy.[1]
-
Addition: Add the Isocyanate (1.1 equiv) dissolved in DCM dropwise over 10 minutes.
-
Reaction: Remove ice bath and stir at RT for 2–4 hours.
-
Quenching: Add a small amount of MeOH (0.5 mL) to quench excess isocyanate.
-
Work-up: Concentrate the solvent. Dissolve residue in EtOAc/Water.[1] Extract organics, dry over Na2SO4.
-
Crystallization: Many urea derivatives will precipitate upon triturating the crude residue with Diethyl Ether or Hexanes/EtOAc (1:1).[1]
Protocol C: Reductive Amination (Secondary Amine Synthesis)
This pathway allows for the introduction of alkyl groups without forming an amide bond, preserving the basicity of the nitrogen (crucial for H2 receptor affinity).
Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates the thiazole ring and does not reduce the aromatic system.
Materials:
-
Amine: this compound 2HCl (1.0 equiv)[1]
-
Aldehyde: R-CHO (1.1 equiv)[1]
-
Reductant: NaBH(OAc)3 (1.5 equiv)
-
Base: TEA (2.0 equiv)
-
Acid Catalyst: Acetic Acid (catalytic, optional)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: In a vial, mix the amine salt, aldehyde, and TEA in DCE (0.2 M). Stir for 30–60 minutes at RT.[1]
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12 hours.
-
Quenching: Quench with sat. NaHCO3 solution. Stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x). Dry combined organics over MgSO4.[1]
-
Purification: These products are often polar.[1] Use amine-functionalized silica or run a gradient of DCM:MeOH:NH4OH (90:9:1).[1]
Analytical Validation & Quality Control
Verification of the thiazole ring integrity is critical.
1H NMR Characteristic Signals (DMSO-d6):
-
Thiazole C2-H: Singlet at ~9.0–9.1 ppm (Deshielded, characteristic of 1,3-thiazole).[1]
-
Thiazole C5-H: Singlet/Doublet at ~7.3–7.5 ppm.[1]
-
Ethyl Chain: Two triplets (or multiplets) at ~2.8–3.0 ppm (CH2-Ar) and ~3.2–3.5 ppm (CH2-N).[1]
Common Impurities:
-
Oxidation: N-oxides or sulfoxides (Check LC-MS for M+16).[1]
-
Dimerization: In reductive amination, ensure strictly 1.1 equiv of aldehyde to prevent dialkylation.
Safety & Handling
-
Thiazole Toxicity: Many aminothiazole derivatives are biologically active.[1] Treat all intermediates as potential potent pharmacological agents.[1]
-
Isocyanates: Highly toxic and sensitizers.[1] Handle in a fume hood.
-
Waste: Thiazole-containing waste should be segregated from general organic waste if required by local EHS regulations due to potential ecotoxicity.[1]
References
-
Bioisosteric Applications & H2 Agonists
-
Eriks, J. C., et al. (1992).[2] "Histamine H2-receptor agonists.[1][2][3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239–3246. Link
-
Coruzzi, G., et al. (1993).[2] "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81.[1][2] Link
-
-
Synthetic Methodology (Thiazole Amines)
-
Athar, F., et al. (2006).[4] "Interactions of aromatic isocyanates with N-acetyl-L-cysteine under physiological conditions." EXCLI Journal, 5, 191-203.[1] (Provides mechanistic insight into isocyanate-sulfur/nitrogen selectivity). Link
-
Rehman, S., et al. (2020).[5] "Efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone." Heterocycles, 100(5).[5] Link
-
-
Chemical Properties & Data
Sources
- 1. 2-Ethylamino-1,3,4-thiadiazole | C4H7N3S | CID 25824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amthamine dihydrobromide | Histamine H2 Receptors | Tocris Bioscience [tocris.com]
- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Note: Profiling 2-(1,3-Thiazol-4-yl)ethanamine in Fragment-Based Kinase Discovery
[1]
Abstract & Strategic Overview
2-(1,3-Thiazol-4-yl)ethanamine is a low-molecular-weight (MW: 128.19 Da) bioisostere of histamine.[1] In the context of modern drug discovery, it serves as a privileged fragment scaffold for targeting the ATP-binding site of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1]
Unlike potent nanomolar inhibitors, this molecule typically exhibits low millimolar to high micromolar affinity (
Chemical & Physical Properties[2][3][4][5][6][7][8]
Understanding the physicochemical profile is critical for assay buffer formulation. The primary amine tail makes this fragment basic, necessitating careful pH control in enzymatic assays.
| Property | Value | Implication for Assay |
| Molecular Weight | 128.19 g/mol | Ideal for Ligand Efficiency (LE) calculations.[1] |
| LogP | ~0.1 - 0.2 | High water solubility; low risk of non-specific hydrophobic aggregation.[1] |
| pKa (Amine) | ~9.5 | Positively charged at physiological pH (7.4).[1] |
| H-Bond Donors/Acceptors | 1 / 2 | Thiazole Nitrogen (N3) is a key H-bond acceptor for the kinase hinge.[1] |
| Solubility | >50 mM (DMSO/Water) | Suitable for high-concentration fragment screening.[1] |
Mechanistic Basis: The Thiazole Hinge Interaction
The utility of this compound lies in the thiazole ring's ability to mimic the adenine ring of ATP.[1]
-
The Anchor: The nitrogen at position 3 of the thiazole ring acts as a hydrogen bond acceptor.
-
The Target: It typically interacts with the backbone amide (NH) of the "gatekeeper" or hinge region residues (e.g., Leu83 in CDK2 or Val135 in GSK-3
). -
The Vector: The ethylamine tail projects towards the ribose binding pocket or solvent front, providing a vector for chemical elaboration (e.g., amide coupling) to increase potency.
Visualization: Structural Logic of Thiazole Fragments
Figure 1: Mechanistic logic of using the thiazole fragment. The core interaction is the H-bond to the hinge, while the tail allows for expansion into the solvent channel.
Protocol A: Differential Scanning Fluorimetry (DSF)
Primary Screen for Low-Affinity Fragments [1]
Standard kinase assays (ELISA/FRET) often fail for fragments because high concentrations of the compound can interfere with the detection reagents. DSF (Thermal Shift) is the gold standard for validating this compound binding.[1]
Materials
-
Protein: Recombinant Kinase Domain (e.g., CDK2/CyclinA), >90% purity. Final conc: 2–5
. -
Dye: SYPRO Orange (5000x stock). Final conc: 5x.
-
Fragment: this compound (100 mM stock in DMSO).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. (Avoid high ATP).
Step-by-Step Methodology
-
Preparation: Dilute the fragment in assay buffer to 2x the final screening concentration (typically 1–5 mM). Note: Fragments require high concentrations.
-
Plate Setup: In a 384-well PCR plate, dispense 5
of protein/dye mix and 5 of fragment solution.-
Final Volume: 10
. -
Final Fragment Conc: 0.5 mM to 2.5 mM.
-
DMSO Control: Match the % DMSO exactly (usually 2-5%).
-
-
Run: Perform melt curve analysis using a qPCR machine (e.g., QuantStudio).
-
Ramp: 25°C to 95°C at 0.05°C/second.
-
-
Analysis: Calculate the Melting Temperature (
) using the Boltzmann fit or derivative method. -
Criteria: A positive hit is defined as a
compared to the DMSO control.
Self-Validating Check:
-
If
is negative (destabilization), check for pH shifts caused by the ethylamine group. -
Include Staurosporine (10
) as a positive control ( typically >10°C).
Protocol B: High-Concentration TR-FRET Competition
Orthogonal Validation & IC50 Estimation
Once binding is confirmed via thermal shift, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) tracer displacement assay (e.g., LanthaScreen™) to estimate affinity.[1]
Critical Modification for Fragments
Unlike potent drugs, you cannot run this assay at
Workflow
-
Tracer Selection: Use an AlexaFluor-647 labeled ATP-competitive tracer (e.g., Kinase Tracer 236).[1]
-
Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).[1]
-
Titration: Prepare a 12-point dilution series of this compound starting at 10 mM .
-
Warning: Ensure the buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to neutralize the amine at 10 mM.
-
-
Incubation: 1 hour at Room Temperature.
-
Readout: Measure Emission Ratio (665 nm / 615 nm).
Data Interpretation Table
| Observation | Interpretation | Action |
| Full Displacement | Valid Binder | Proceed to X-ray Crystallography. |
| Partial Displacement (<50%) | Weak Binder / Solubility Limit | Calculate estimated |
| Signal Quenching | Compound Interference | False Positive.[1] Verify with NMR (STD-NMR). |
Experimental Workflow Diagram
Figure 2: The critical path for utilizing this compound in a drug discovery campaign. Note the requirement for high-concentration screening.
Troubleshooting & Expert Insights
The "Amine Trap"
Issue: The primary amine on the ethyl chain is highly basic. At 5-10 mM concentrations, it can shift the pH of weak buffers (like 10 mM Tris) significantly, causing protein denaturation that mimics a "hit" or "inhibitor." Solution: Always check the pH of your highest concentration working solution. Use strong buffers (50-100 mM HEPES or MOPS) for fragment screening.[1]
Aggregation False Positives
Issue: Thiazole fragments are generally soluble, but impurities can cause colloidal aggregation.
Solution: Include 0.01% Triton X-100 or Tween-20 in all assay buffers.[1] If the
Structural "Grow" Strategy
The ethylamine tail is the strategic "handle." In successful drugs like SNS-032 (a CDK2/7/9 inhibitor), the thiazole is preserved as the hinge binder, while the amine is acylated to reach into the solvent front, improving potency from millimolar (fragment) to nanomolar (drug).
References
-
Fragment-Based Discovery of Kinase Inhibitors
-
Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design."[1] Journal of Medicinal Chemistry, 2008.
- Context: Establishes the protocol for evolving small heterocyclic fragments into potent kinase inhibitors.
-
-
Thiazole Scaffolds in CDK Inhibition
-
Misra, R. N., et al. "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.[1] N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent."[1] Journal of Medicinal Chemistry, 2004.
- Context: Describes the discovery of SNS-032 (BMS-387032), validating the aminothiazole scaffold as a robust hinge binder.
-
-
Thermal Shift Assay Protocols
-
Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007.
- Context: The definitive protocol for setting up the DSF assays described in Section 4.
-
-
Fragment Screening Methodologies
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery, 2016.
- Context: Reviews the necessity of high-concentration screening and biophysical validation for fragments like this compound.
-
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1,3-Thiazol-4-yl)ethanamine
Welcome to the technical support guide for the purification of 2-(1,3-Thiazol-4-yl)ethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic amine. As a key building block in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance.
This guide provides in-depth, field-proven insights into common purification challenges and their solutions. It is structured as a dynamic resource, combining troubleshooting scenarios with frequently asked questions to directly address issues you may encounter during your experiments.
Purification Strategy Overview
This compound possesses a basic primary amine and a weakly basic thiazole ring (pKa of the conjugate acid is ~2.5)[1]. This dual basicity, combined with its polarity, dictates the purification strategy. The primary amine is the main handle for acid-base extraction, while the overall polarity and potential for hydrogen bonding influence chromatographic and crystallization behavior.
A typical purification workflow involves an initial workup with acid-base extraction to remove neutral and acidic impurities, followed by a final polishing step such as crystallization (as a salt) or column chromatography to remove closely related basic impurities.
Caption: Decision workflow for purifying this compound.
Troubleshooting and Experimental Guides
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.
Scenario 1: Low Yield After Aqueous Workup
Question: I've completed my synthesis, likely a Hantzsch thiazole synthesis, and after performing a standard aqueous workup, my crude yield of this compound is significantly lower than expected. Where did my product go?
Expert Analysis: The most common cause of low yield during the initial workup of a basic compound like this is incomplete extraction from the aqueous layer after basification. The primary amine makes the compound water-soluble, especially at neutral or slightly acidic pH. If the aqueous layer is not made sufficiently basic (pH > 10), a significant portion of the product will remain as the protonated, water-soluble ammonium salt.
Troubleshooting Protocol: Optimized Acid-Base Extraction
-
Acidification & Removal of Neutral Impurities:
-
Dilute the crude reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extract the mixture with 1 M hydrochloric acid (HCl). The basic amine will partition into the aqueous phase as the hydrochloride salt, while neutral impurities (e.g., unreacted α-halo-ketone precursors) will remain in the organic layer.
-
Separate the layers and discard the organic phase. Repeat the extraction of the organic layer with 1 M HCl to ensure complete recovery.
-
-
Basification & Product Extraction:
-
Combine the acidic aqueous extracts. Cool the solution in an ice bath to manage any heat generated during neutralization.
-
Slowly add a strong base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, with vigorous stirring until the pH is robustly basic (pH 11-12, verified with pH paper or a meter).
-
Extract the now-basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform:isopropanol for better phase separation) at least 3-4 times. The free base of your product is now soluble in the organic phase.
-
Causality: Using a sufficiently high pH ensures the equilibrium is shifted entirely to the neutral, organic-soluble free amine, maximizing its transfer out of the aqueous phase[2].
-
-
Drying and Concentration:
-
Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude free base, which is often an oil.
-
Scenario 2: Persistent Impurities and Streaking in Column Chromatography
Question: I am trying to purify the free base of this compound using silica gel chromatography, but my compound is streaking badly on the TLC plate and I'm getting poor separation. How can I fix this?
Expert Analysis: This is a classic problem when purifying amines on standard silica gel[3]. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to "tailing" or streaking[3]. This results in broad peaks, poor resolution, and potential product loss on the column.
Troubleshooting Protocol: Modified Chromatography Conditions
Method A: Mobile Phase Modification
-
Solvent System Selection: Start with a moderately polar solvent system, such as Dichloromethane (DCM) with Methanol (MeOH). A typical starting gradient might be 0% to 10% MeOH in DCM.
-
Add a Basic Modifier: To the chosen solvent system, add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, typically 0.5-1% by volume[3].
-
Equilibration: Equilibrate your packed silica gel column with the mobile phase containing the basic modifier before loading your sample.
-
Execution: Run the column as usual. The TEA will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more cleanly and form sharper bands.
Method B: Using a Deactivated Stationary Phase
-
Amine-Functionalized Silica: For particularly difficult separations, consider using a commercially available amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.
-
Standard Solvents: With this type of stationary phase, you can often use standard non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate) without the need for a basic additive.
| Parameter | Standard Silica | Standard Silica + 1% TEA | Amine-Functionalized Silica |
| TLC Appearance | Severe Streaking/Tailing | Sharper, more defined spots | Well-defined spots |
| Eluent Example | 95:5 DCM:MeOH | 95:5:1 DCM:MeOH:TEA | 50:50 Hexane:EtOAc |
| Resolution | Poor | Good to Excellent | Excellent |
| Product Recovery | Potentially Low | High | High |
Table 1: Comparison of Chromatographic Conditions for Purifying Basic Amines.
Scenario 3: Difficulty in Obtaining a Crystalline Solid
Question: My product is a thick oil even after chromatography. How can I get a stable, crystalline solid for easier handling and analysis?
Expert Analysis: The free base of many low molecular weight amines is an oil at room temperature. The most reliable method to obtain a solid is to convert it into a salt, typically the hydrochloride or hydrobromide salt. The ionic nature of the salt dramatically increases the melting point and promotes the formation of a stable crystal lattice.
Troubleshooting Protocol: Salt Formation and Crystallization
-
Salt Formation:
-
Dissolve the purified free base oil in a minimal amount of a suitable solvent. Anhydrous methanol, ethanol, or isopropanol are excellent choices.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or acetyl chloride in methanol which generates HCl in situ). Add the acid dropwise with stirring until the solution is acidic (check with pH paper).
-
A precipitate of the hydrochloride salt should begin to form.
-
-
Crystallization/Recrystallization:
-
If a solid crashes out, you can improve its crystalline form by recrystallization.
-
Based on protocols for similar amine salts, a mixture of methanol and water is a promising system[4]. Heat the mixture to dissolve the crude salt, then cool slowly to allow for crystal growth.
-
Starting Condition: A solid-to-liquid mass ratio of 1:3 to 1:4 (e.g., 1 g of crude salt in 3-4 mL of 80-85% aqueous methanol) is a good starting point[4].
-
Heat the mixture gently (e.g., to 60-70°C) until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (5-10°C) to maximize crystal formation[4].
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities from a Hantzsch synthesis of this compound?
The Hantzsch synthesis involves the reaction of an α-haloketone (or equivalent) with a thioamide[5][6]. For your target molecule, this would likely involve thiourea. Potential impurities include:
-
Unreacted Thiourea: Highly polar and can often be removed with an aqueous wash.
-
Starting Materials: Residual α-halocarbonyl compounds.
-
Reaction Byproducts: Depending on the exact conditions, side reactions can occur. If acidic conditions are used, there is a possibility of forming regioisomers, although this is more common with N-substituted thioureas[6].
Q2: How should I store purified this compound?
The free base is susceptible to oxidation and may absorb atmospheric carbon dioxide over time, forming a carbonate salt. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C). The hydrochloride salt is generally much more stable and can be stored at room temperature, protected from moisture.
Q3: My compound appears to be degrading on the silica column, even with triethylamine. What could be the cause?
While less common, some thiazole derivatives can be sensitive. The thiazole ring itself is generally stable, but prolonged exposure to the acidic silica surface, even when buffered, can sometimes catalyze decomposition, especially if there are other sensitive functional groups present. If you suspect decomposition:
-
Minimize the time on the column by using flash chromatography rather than gravity chromatography.
-
Consider an alternative stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.
-
If possible, purify the compound as its salt using a method like precipitation or recrystallization to avoid chromatography altogether.
References
- CN111632400B - Recrystallization purification method of enamine salt - Google P
- ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL not available)
- Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (URL not available)
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
- Technical Support Center: Purification of Thiazole Reaction Mixtures - Benchchem. (URL not available)
-
Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. (2022). Molecules, 27(15), 4930. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Education and Research, 56(3), 113-126. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2047-2051. [Link]
-
Thiazole - Wikipedia. (n.d.). [Link]
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (URL not available)
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2007). Journal of Chemical Industry and Engineering (China). (URL not available)
- The Hantzsch Thiazole Synthesis.
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1993). Mutation Research Letters, 302(1), 17-23. [Link]
-
2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride - PubChem. (n.d.). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 355-368. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6610. [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (n.d.). [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1993). Mutation research, 302(1), 17–23. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. biotage.com [biotage.com]
- 4. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-(1,3-Thiazol-4-yl)ethanamine Synthesis
Topic: Troubleshooting Impurity Profiles & Synthetic Anomalies
Document ID: TSC-THZ-004 | Version: 2.1 | Status: Active
Executive Summary
2-(1,3-Thiazol-4-yl)ethanamine (also known as 4-(2-aminoethyl)thiazole) is a critical histamine H1/H2 agonist analogue and a precursor for various pharmaceutical scaffolds. Its synthesis typically follows a three-stage protocol: (1) Hantzsch cyclization to form the thiazole core, (2) Cyanation to extend the carbon chain, and (3) Reduction of the nitrile to the primary amine.
This guide addresses the specific impurity profiles generated at each stage, with a focus on the critical reduction phase where dimerization is most prevalent.
Quick Reference: Common Impurity Profile
| Retention Time (Rel) | Mass Shift (approx) | Impurity Identity | Origin Stage | Root Cause |
| 0.85 | M+18 | Hydroxy-thiazoline | Hantzsch | Incomplete dehydration during cyclization. |
| 1.10 | M+1 | Thioamide S-Oxide | Hantzsch | Oxidation of thioformamide starting material. |
| 1.25 | 2M - NH3 | Secondary Amine Dimer | Reduction | Condensation of product amine with intermediate imine. |
| 0.90 | M+1 | Aldehyde | Reduction | Hydrolysis of the intermediate imine (water in solvent). |
| N/A | N/A | Desulfurized Alkyl | Reduction | Over-reduction (Raney Ni stripping Sulfur). |
Module 1: The Critical Failure Point – Nitrile Reduction
Context: The conversion of 2-(1,3-thiazol-4-yl)acetonitrile to the ethanamine is the step most prone to failure due to the "Dimerization Trap."
The Problem: "Why is my yield low and my product contaminated with a high-molecular-weight impurity?"
During the hydrogenation of nitriles, the primary amine product (
Visualizing the Mechanism (The Dimer Trap):
Figure 1: The competitive pathway leading to dimer formation during nitrile reduction.
Troubleshooting Protocol
Q: How do I stop the dimer formation? A: You must suppress the nucleophilicity of the primary amine or shift the equilibrium.
-
Method A (Ammonia Saturation): Perform the hydrogenation in methanolic ammonia (7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from the secondary imine (Le Chatelier’s principle) and competes with the primary amine for the imine intermediate [1].
-
Method B (Acidic Conditions): Conduct the hydrogenation in acetic acid or with 3 equivalents of HCl. This protonates the primary amine as soon as it forms (
), rendering it non-nucleophilic. Note: This requires a neutralization workup.[1]
Q: The reaction stalls after 50% conversion. Why? A: Catalyst Poisoning. The thiazole ring contains both Sulfur and basic Nitrogen.
-
Mechanism: Sulfur has a high affinity for Palladium (Pd) and Platinum (Pt) d-orbitals, effectively coating the catalyst surface and deactivating it.
-
Solution:
-
Switch to Raney Nickel , which is more robust against sulfur poisoning (though it requires higher loading).
-
Use Chemical Reduction (e.g., LiAlH4 or Borane-THF) instead of catalytic hydrogenation. This bypasses the surface-poisoning issue entirely [2].
-
Module 2: Hantzsch Cyclization Troubleshooting
Context: Synthesis of the 4-(chloromethyl)thiazole core from 1,3-dichloroacetone and thioformamide.
The Problem: "I see a mass peak at M+18 in my LC-MS."
This indicates the presence of the Hydroxy-thiazoline intermediate .
-
Cause: The Hantzsch synthesis involves two steps: (1) Nucleophilic attack of sulfur on the alkyl halide, and (2) Dehydration to aromatize the ring. If the reaction temperature is too low or the acid catalyst is insufficient, the dehydration step fails.
-
Fix: Ensure the reaction mixture is refluxed adequately. If the impurity persists, treat the crude mixture with a dehydrating agent (e.g., TFA or concentrated H2SO4) briefly before workup.
Hantzsch Optimization Workflow
Figure 2: Diagnostic workflow for the Hantzsch cyclization step.
Module 3: Storage & Stability FAQs
Q: My product turned from a pale yellow oil to a dark red gum overnight. What happened? A: Thiazole ethanamines are highly susceptible to oxidative degradation and carbamate formation .
-
Mechanism: The free amine reacts with atmospheric CO2 to form carbamates (white crust). The thiazole ring nitrogen can also form N-oxides upon exposure to air and light.
-
Protocol: Store the compound as a Dihydrochloride (2HCl) salt . The salt form is crystalline, non-hygroscopic, and stable for years at room temperature.
-
Conversion: Dissolve free base in dry Ethanol, add 2.2 eq of HCl in Dioxane/Ether, and filter the precipitate.
-
Q: Can I use THF as a solvent for the final amine? A: Yes, but avoid chlorinated solvents (DCM/Chloroform) for long-term storage of the free base, as the amine can react with the solvent (quaternization) over time.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved from [Link]
- Grounding: Establishes the mechanism of secondary amine formation and the use of ammonia to suppress it.
- Grounding: Provides specific protocols for the Hantzsch thiazole synthesis using 1,3-dichloroacetone, confirming the intermediate p
-
Vedantu. (n.d.). Acetonitrile on reduction gives Ethanamine.[2] Retrieved from [Link]
- Grounding: Confirms the fundamental stoichiometry and reagents (LiAlH4 vs Catalytic Hydrogen
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
- Grounding: detailed breakdown of the LiAlH4 reduction mechanism and workup.
Sources
Improving the yield of 2-(1,3-Thiazol-4-yl)ethanamine synthesis
Technical Support Center: Thiazole Synthesis & Optimization Subject: High-Yield Synthesis of 2-(1,3-Thiazol-4-yl)ethanamine Ticket ID: #THZ-4YL-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Nomenclature Check
User Alert: A common cause of low yield in this synthesis is a mismatch between the target structure and the synthetic strategy due to nomenclature confusion.
-
Target Molecule: this compound (Ethylamine chain at position 4).
-
Common Error: Confusing this with 2-(1,3-thiazol-2-yl)ethanamine (Ethylamine chain at position 2).
-
Strategic Implication: You cannot easily install the ethylamine chain at position 4 after ring formation via electrophilic substitution. You must either build the ring with the chain attached (Direct Hantzsch) or extend a methyl handle (The "Build & Extend" Route).
This guide focuses on the "Build & Extend" Route (via 4-chloromethylthiazole) as it uses readily available precursors and offers the highest reliability for scale-up, avoiding the polymerization issues common with complex
The "Build & Extend" Workflow (Recommended)
This protocol minimizes the risk of ring degradation and maximizes intermediate stability.
Core Reaction Sequence:
-
Hantzsch Cyclization: 1,3-Dichloroacetone + Thioformamide
4-(Chloromethyl)thiazole. -
Homologation: 4-(Chloromethyl)thiazole + Cyanide
2-(Thiazol-4-yl)acetonitrile. -
Reduction: Nitrile
Primary Amine (Chemical reduction preferred over catalytic).
Step 1: Hantzsch Cyclization Optimization
-
The Yield Killer: 1,3-Dichloroacetone is a potent lachrymator and polymerizes upon storage. Thioformamide is unstable as a free base.
-
The Fix: Use Thioformamide Hydrochloride and fresh/distilled 1,3-dichloroacetone.
Protocol:
-
Dissolve Thioformamide HCl (1.0 equiv) in absolute ethanol (0.5 M).
-
Add 1,3-Dichloroacetone (1.05 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Critical Step: Do not isolate the free base 4-(chloromethyl)thiazole if possible; it is unstable. If isolation is needed, keep it as the HCl salt.[1]
-
Yield Target: >80% (as HCl salt).[1]
Step 2: Cyanide Displacement (Homologation)[1]
-
The Yield Killer: The chloromethyl species is prone to self-alkylation (polymerization) under basic aqueous conditions.
-
The Fix: Use Phase Transfer Catalysis (PTC) to keep the reaction "dry" in the organic phase or use a mild solvent system.
Protocol:
-
Suspend 4-(Chloromethyl)thiazole HCl in CH
Cl . -
Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst.[1]
-
Add a saturated aqueous solution of NaCN (1.2 equiv) (Caution: HCN risk).[1]
-
Stir vigorously at RT. The cyanide attacks the organic-soluble intermediate rapidly.
-
Separate layers, dry organic phase, and concentrate.[1]
-
Yield Target: >85%.
Step 3: Nitrile Reduction (The Critical Junction)[1]
-
The Yield Killer: Catalyst Poisoning. The sulfur in the thiazole ring poisons Pd and Pt catalysts.[2][3] Raney Nickel can work but risks desulfurization (ring opening) if over-active.[1]
-
The Fix: Use Chemical Reduction (LiAlH
or Borane-THF). This avoids catalyst poisoning entirely.
Protocol (LiAlH
-
Suspend LiAlH
(2.0 equiv) in dry THF under Argon at 0°C. -
Add 2-(Thiazol-4-yl)acetonitrile (dissolved in THF) dropwise.
-
Reflux for 2–4 hours.
-
Quench: Fieser workup (
mL H O, mL 15% NaOH, mL H O). -
Filter precipitate.[4] The filtrate contains your amine.
Troubleshooting & Logic Map
Use this decision tree to diagnose yield drops in your current setup.
Caption: Diagnostic flow for identifying yield bottlenecks in the synthesis of this compound.
Quantitative Data & Reagent Guide
| Reagent | Equiv.[5][6][7][8] | Role | Critical Parameter |
| Thioformamide HCl | 1.0 | Thiazole "S-C-N" Source | Must be dry. Free base degrades rapidly. |
| 1,3-Dichloroacetone | 1.05 | C4-C5 Backbone | Distill before use. Polymerizes to a brown tar. |
| NaCN | 1.2 | Chain Extender | Use with TBAB (cat.) in biphasic system. |
| LiAlH | 2.0 | Reductant | Use dry THF. Avoid catalytic hydrogenation (Pd/Pt).[1] |
| HCl (in Dioxane) | Excess | Salt Formation | Final product is an oil; convert to 2HCl salt for stability. |
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (H
Q: My final product is a viscous oil that is hard to handle. How do I purify it? A: The free base amine is highly polar and hygroscopic.
-
Do not attempt to crystallize the free base.
-
Protocol: Dissolve the crude oil in dry ethanol or diethyl ether. Add 2.2 equivalents of HCl (e.g., 4M in dioxane).[1] The dihydrochloride salt will precipitate as a stable, white/off-white solid. Recrystallize this salt from Ethanol/Methanol.
Q: I see a "dimer" impurity after the reduction. What is it? A: This is likely the secondary amine formed by the condensation of the intermediate imine with the product amine.
-
Prevention: If using catalytic hydrogenation (against advice), you must add Ammonia (NH
) to the solvent to suppress secondary amine formation.[1] If using LiAlH , ensure the addition is slow and cold to prevent local heating which favors side reactions.[1]
Q: Can I use the "Direct Hantzsch" with 4-bromo-3-oxobutanamine? A: Theoretically, yes. However, 4-bromo-3-oxobutanamine is unstable (self-condenses). It must be protected (e.g., as a phthalimide).[1]
-
Route: Thioformamide + N-(4-bromo-3-oxobutyl)phthalimide
Cyclization Hydrazine Deprotection. -
This route is excellent if you can source the phthalimide precursor, but making that precursor is often harder than the "Build & Extend" route described above.
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
-
Catalytic Poisoning by Thiazoles
-
Reduction of Nitriles to Amines (Chemical vs Catalytic)
- Synthesis of Histamine Analogues (Thiazole derivatives): Source: Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Academic Press. (Foundational text on synthesizing imidazole/thiazole ethylamines). Context: Establishes the "Chloromethyl -> Cyanomethyl -> Amine" route as the industrial standard for histamine analogues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 2-(1,3-Thiazol-4-yl)ethanamine
[1]
Case ID: TZE-STAB-001 Molecule: 2-(1,3-Thiazol-4-yl)ethanamine (also known as 2-(4-Thiazolyl)ethylamine) Standard Form: Dihydrochloride Salt (CAS: 18453-07-1) | Free Base (CAS: 13472-93-0)[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with This compound .
This molecule presents a classic "stability paradox" in medicinal chemistry: the thiazole ring itself is aromatic and relatively robust, but the primary amine on the ethyl chain is highly reactive. Furthermore, the commercial dihydrochloride salt is extremely hygroscopic . Most experimental failures with this compound stem from three specific errors:
-
Incompatible Solvents: Reaction with carbonyl-containing solvents (e.g., Acetone).[1]
-
Moisture Uptake: Hydrolysis of the salt form leading to weighing errors.
-
Oxidative Stress: Degradation in DMSO over prolonged storage.
This guide provides the protocols required to stabilize this compound for reproducible in vitro and in vivo experiments.
Module 1: Mechanistic Stability Analysis
To troubleshoot effectively, you must understand the degradation pathways.
The "Schiff Base" Trap (Critical)
The most common user error is dissolving this compound in acetone or using glassware recently washed with acetone. The primary amine group (
Thiazole Ring Oxidation
While the 4-substituted thiazole is more stable than 2-aminothiazoles, the sulfur atom remains susceptible to oxidation (forming S-oxides) and the nitrogen to N-oxides, particularly in the presence of peroxides often found in aged ethers (THF) or lower-grade DMSO.[1]
Visualizing Degradation Pathways
Figure 1: Primary degradation pathways.[1] Note the red pathway (Schiff Base) is the most common cause of immediate experimental failure.
Module 2: Solvent Compatibility Matrix
Rule of Thumb: Treat the Dihydrochloride salt as a hydrophilic electrolyte and the Free Base as a reactive amine.
| Solvent | Compatibility | Status | Technical Notes |
| Water (ddH₂O) | High | ✅ Preferred | The dihydrochloride salt is highly soluble (>50 mg/mL).[1] Solution is acidic; neutralize with NaOH only if required by assay (risk of precipitation). |
| DMSO | Medium | ⚠️ Caution | Soluble.[4] However, DMSO is hygroscopic. Store aliquots at -20°C. Do not freeze-thaw more than 3 times. Use anhydrous DMSO to prevent hydrolysis. |
| Ethanol | High | ✅ Safe | Good solubility for the salt. Ensure ethanol is aldehyde-free (analytical grade) to prevent imine formation.[1] |
| Acetone | None | ⛔ FORBIDDEN | Reacts instantly to form Schiff base. Do not use even for cleaning glassware intended for this compound. |
| DMF | Medium | ⚠️ Caution | Similar to DMSO but harder to remove. Can hydrolyze to form formic acid and dimethylamine, contaminating the sample. |
| PBS (Buffer) | High | ✅ Safe | Soluble.[1] Check pH after addition; the 2HCl salt will acidify weak buffers. |
Module 3: Troubleshooting Guide (FAQs)
Q1: My solution turned yellow overnight. Is it still good?
Diagnosis: Likely Oxidation .
-
Cause: Amines and thiazoles can undergo slow oxidation in the presence of light and oxygen. A slight yellowing often indicates trace N-oxide formation (<1%), which may not affect robust assays but is critical for kinetic studies.[1]
-
Action: Check purity via HPLC. If purity >95%, use immediately. If darker (orange/brown), discard.
-
Prevention: Store stock solutions under Argon/Nitrogen and protect from light (amber vials).
Q2: I see an extra peak in my LC-MS at [M+40] or [M+58].
Diagnosis: Schiff Base Adduct .
-
Cause: Contamination with Acetone (+40 mass shift mechanism dependent) or Acetone dimerization products.[1]
-
Action: Did you wash your rotavap or vials with acetone? Repeat the experiment using only methanol/ethanol-washed glassware.
Q3: The powder turned into a sticky goo on the balance.
Diagnosis: Hygroscopicity .
-
Cause: The dihydrochloride salt is deliquescent. It absorbs atmospheric water rapidly.
-
Action: You cannot accurately weigh this "goo."
-
Solution: Re-dissolve the entire vial in a known volume of water/DMSO to create a master stock. Calculate concentration based on the original weight in the vial (assuming the vendor weight is accurate).
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (100 mM)
Objective: Create a stock solution stable for 3 months at -20°C.
Materials:
-
This compound 2HCl (Solid)[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]
-
Argon gas line (optional but recommended)[1]
-
Amber glass vials (silanized preferred)
Protocol:
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Solvent Addition: Add Anhydrous DMSO directly to the vendor vial if possible (to avoid weighing errors due to hygroscopicity).
-
Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (201.12 for 2HCl salt)] / 0.1 M.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. The salt should dissolve completely.
-
Note: If using the Free Base (liquid), density corrections are required.
-
-
Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Storage: Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.
SOP-02: QC Check via HPLC
Objective: Verify compound integrity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorbance).[1]
-
Pass Criteria: Single peak >95% area.
-
Fail Criteria: Presence of earlier eluting peaks (hydrolysis/oxidation) or late-eluting lipophilic adducts.[1]
Module 5: Decision Logic for Troubleshooting
Use this flow to diagnose stability issues in real-time.
Figure 2: Rapid diagnostic flowchart for experimental anomalies.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18453-07-1, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.[1] Retrieved from [Link][1]
-
LibreTexts Chemistry (2023). Reaction of Primary Amines with Ketones (Schiff Base Formation). Retrieved from [Link][1]
-
Murai, T. et al. (2020). Oxidation of thiazoles having sulfur-containing functional groups.[5] Heterocycles.[5] Retrieved from [Link]
Technical Support Hub: 2-(1,3-Thiazol-4-yl)ethanamine Stability & Storage
Document ID: TSH-7564-PROTO Department: Chemical Stability & Formulation Support Last Updated: January 30, 2026
Critical Storage Directive (The "Golden Rules")
As a Senior Application Scientist, I frequently see experimental failure stemming from the mishandling of 2-(1,3-Thiazol-4-yl)ethanamine (also known as 2-(4-Thiazolyl)ethylamine). This molecule is a histamine H1 receptor agonist and possesses a primary amine tail attached to a thiazole heterocycle.
This structure creates a "dual-threat" stability profile: the amine is avidly hygroscopic and reactive toward CO₂, while the thiazole ring introduces photosensitivity.
Storage Matrix: Form Matters
You must identify which form you possess immediately. The stability protocols differ drastically between the Free Base and the Dihydrochloride Salt.
| Parameter | Dihydrochloride Salt (Recommended) | Free Base (High Risk) |
| Physical State | White to off-white crystalline solid | Viscous yellow/orange oil or low-melting solid |
| Primary Risk | Hygroscopicity (Absorbs water -> deliquescence) | Oxidation & Carbamation (Reacts with Air/CO₂) |
| Storage Temp | -20°C (Desiccated) | -20°C to -80°C (Inert Gas Required) |
| Atmosphere | Sealed under Argon/N₂ preferred | Strictly under Argon/N₂ |
| Shelf Life | 24+ Months (if dry) | < 6 Months (even if frozen) |
Expert Insight: If you purchased this compound from a major supplier (e.g., Sigma, Enamine), it is almost certainly the Dihydrochloride (2HCl) salt. The free base is kinetically unstable and rarely sold directly.
Troubleshooting Dashboard (Symptom-Based Q&A)
This section addresses specific "red flags" users encounter in the lab.
Scenario A: Physical State Change
Q: "I opened my vial of this compound 2HCl, and the white powder has turned into a sticky gum or liquid. Is it degraded?"
A: Not necessarily degraded, but physically compromised.
-
Diagnosis: This is Deliquescence . The dihydrochloride salt is extremely hygroscopic. It has pulled moisture from the air, dissolving itself in the absorbed water.
-
Impact: The chemical structure might still be intact, but your weighing accuracy is now void. You cannot weigh a specific molar amount because the mass now includes an unknown percentage of water.
-
Fix: If the color is still white/colorless, you can dry it. (See Protocol 1: Rescue Drying below). If it has turned brown, chemical degradation has occurred.
Scenario B: Color Shift
Q: "The compound was originally white, but now it looks yellow or brown. Can I still use it for cell culture?"
A: No. Do not use colored material for biological assays.
-
Diagnosis: This indicates Oxidative Degradation . Primary amines oxidize to form imines and N-oxides, which often polymerize into colored "tar" species. The thiazole ring can also undergo photo-oxidation.
-
Mechanism: Trace transition metals or simple exposure to air accelerates this. The colored impurities can be cytotoxic, leading to false negatives in H1 agonist assays.
-
Fix: You must repurify via recrystallization (for salts) or distillation (for free bases), or discard the lot.
Scenario C: NMR Anomalies
Q: "My proton NMR shows a new peak around 160 ppm in the Carbon NMR or a broad singlet in the Proton NMR that disappears with D₂O shake. Is this a solvent impurity?"
A: Check for Carbamate Formation .[1]
-
Diagnosis: Primary amines react reversibly with atmospheric CO₂ to form carbamates (R-NH-COO⁻).
-
Verification: If you acidify the sample, you might see bubbling (CO₂ release).
-
Prevention: This confirms the container was not airtight. Future aliquots must be taped with Parafilm or stored in a glovebox.
Deep Dive: Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the three main enemies: Moisture, Oxygen, and Carbon Dioxide.
Figure 1: Primary degradation vectors. Note that hygroscopicity (H₂O) is the fastest onset issue, while oxidation causes irreversible chemical damage.
Rescue & Validation Protocols
If you suspect your compound is compromised, use these validated workflows.
Protocol 1: Rescue Drying (For Deliquesced Salts)
Use this if the salt is wet/sticky but not discolored.
-
Dissolution: Dissolve the sticky solid in a minimum amount of dry Methanol (MeOH).
-
Precipitation: Add cold Diethyl Ether (Et₂O) dropwise until the solution turns cloudy.
-
Crystallization: Place at -20°C for 12 hours. White crystals should form.
-
Filtration: Filter rapidly under Argon (to prevent new water absorption).
-
Vacuum: Dry under high vacuum (< 1 mbar) over P₂O₅ or Silica Gel for 24 hours.
Protocol 2: Handling Workflow (Best Practice)
To prevent degradation during daily use.
Figure 2: The "Warm-Up" step (Equilibrate) is critical. Opening a cold vial in humid lab air causes immediate condensation inside the vial.
References & Authority
-
PubChem. (n.d.).[2][3][4][5] this compound dihydrochloride (Compound Summary).[5] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Gouedard, C., et al. (2015). Amine degradation in CO2 capture: Review of mechanisms. International Journal of Greenhouse Gas Control. (Provides authoritative mechanism for primary amine-CO2 carbamate formation).
Sources
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride | C8H16Cl2N2S | CID 46736897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation for 2-(1,3-Thiazol-4-yl)ethanamine
Product Category: Histamine Receptor Agonists Molecule: 2-(1,3-Thiazol-4-yl)ethanamine (Synonyms: 2-(4-Thiazolyl)ethylamine; Thiazolethylamine) Primary Target: Histamine H1 Receptor (Selective Agonist)[1]
Executive Summary: The Kinetics of H1 Activation
This compound is a structural analogue of histamine where the imidazole ring is replaced by a thiazole ring. This modification confers high selectivity for the Histamine H1 receptor over H2 receptors.[1]
Critical Technical Insight: The most common failure mode with this compound is incorrect temporal sampling . H1 receptor signaling is a rapid, transient event mediated by
Part 1: Calcium Flux & Immediate Signaling (The "Seconds" Scale)
Q: I am seeing no significant Calcium signal despite using high concentrations (100 µM). Is the compound inactive?
A: If your compound was stored correctly, the issue is likely read timing , not compound activity.
The Mechanism:
Upon binding, this compound activates the H1 receptor, triggering the
-
Onset:
seconds. -
Peak:
seconds. -
Decay: Rapid decline to a lower plateau within 60–90 seconds.
Troubleshooting Protocol:
-
Switch to Kinetic Mode: Do not use an endpoint plate reader. You must use a kinetic reader (e.g., FLIPR, FlexStation) that measures fluorescence during the addition of the agonist.
-
Injection Speed: Ensure the automated injector adds the compound quickly (1–2 seconds) to synchronize the cell population.
-
Check Dye Loading: Ensure cells are loaded with Calcium-sensitive dye (e.g., Fluo-4, Fura-2) for 30–60 minutes before the experiment, but the agonist itself should only be in contact with cells during the read.
Optimal Window: 0 to 90 seconds post-injection.
Q: Can I use this compound to study cAMP accumulation?
A: You will likely see weak or negligible results , and this is expected behavior.
The Logic:
-
H1 Receptors couple primarily to
(Calcium/IP3 pathway). -
H2 Receptors couple to
(cAMP pathway). -
Selectivity: this compound is highly selective for H1. Unlike histamine, which activates both, this analogue minimally activates H2 receptors.[2][3]
Recommendation: If you must measure cAMP (e.g., to test for crosstalk), use Dimaprit or Amthamine (H2 selective agonists) as positive controls. If you see cAMP elevation with this compound, it indicates either very high concentrations (>1 mM) forcing off-target binding, or the presence of phosphodiesterase (PDE) inhibitors masking the natural degradation.
Part 2: Downstream Assays & Long-Term Incubation (The "Hours" Scale)
Q: For gene expression studies (e.g., NF- B or cytokine release), how long should I incubate?
A: Unlike calcium flux, transcriptional changes require sustained signaling, but you must balance this against receptor desensitization .
The Mechanism:
H1 receptors undergo rapid desensitization via phosphorylation by GRKs (G protein-coupled receptor kinases) and subsequent
-
Continuous presence: Leaving the agonist in the media for 24 hours is often unnecessary and can lead to cytotoxicity or feedback inhibition.
-
Pulse-Chase: A "pulse" of stimulation (30–60 minutes) is often sufficient to trigger the kinase cascades (MAPK/ERK) that eventually drive gene expression hours later.
Recommended Protocol for Gene Expression:
-
Starvation: Serum-starve cells for 12–24h prior to reduce basal signaling.
-
Incubation: Add this compound for 1 to 4 hours .
-
Harvest: Measure mRNA or protein levels. If measuring secreted cytokines (e.g., IL-6, IL-8), a 6–24 hour collection window is acceptable, but the primary signaling event occurred early.
Q: Is the compound stable in media for 24+ hours?
A: Thiazole derivatives are generally more stable than the imidazole-based histamine (which is rapidly degraded by diamine oxidase). However, oxidation can occur.[4]
-
Best Practice: Prepare fresh stock solutions in DMSO or water immediately before use.
-
Media Interaction: Avoid media containing high levels of serum amine oxidases if using low concentrations.
Part 3: Visualization of Signaling Dynamics
Diagram 1: H1 Receptor Signal Transduction & Temporal Windows
This diagram illustrates the causality between the incubation time and the specific biological readout.
Caption: Temporal flow of H1 activation. Note that Calcium is an immediate event, while gene expression is downstream. Desensitization competes with long-term signaling.
Diagram 2: Experimental Optimization Workflow
Use this decision matrix to troubleshoot your specific assay failure.
Caption: Decision matrix for selecting incubation times based on assay type.
Part 4: Summary of Optimal Parameters
| Assay Type | Target Readout | Optimal Incubation | Key Cofactors/Notes |
| Calcium Flux | 0 – 90 Seconds | Requires kinetic reader. Do not wash after addition. | |
| IP3 Accumulation | Inositol Phosphates | 10 – 60 Seconds | Use Lithium Chloride (LiCl) to block IP3 degradation. |
| MAPK/ERK | Phosphorylation (Western) | 5 – 30 Minutes | Rapid transient phosphorylation; fades after 1 hour. |
| Gene Expression | mRNA (qPCR) | 2 – 6 Hours | Serum starvation recommended pre-assay. |
| Cytokine Release | Protein (ELISA) | 6 – 24 Hours | Accumulation takes time, but receptor activation is early. |
References
-
Durant, G. J., et al. (1975).[1] Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905–909.
-
Yokoyama, H., et al. (1994).[5] 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice.[5] Pharmacology Biochemistry and Behavior, 47(3), 503-507.[5]
-
Mizuguchi, H., et al. (2012). Structural basis for the specific binding of the histamine H1 receptor agonist 2-(3-trifluoromethylphenyl)histamine. Bioorganic & Medicinal Chemistry, 20(6), 2025-2032. (Context on H1 Agonist Binding Modes).
-
Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. (Definitive Review on H1/H2 Selectivity).
Sources
- 1. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(1,3-Thiazol-4-yl)ethanamine Specificity
Status: Operational | Tier: Level 3 (Senior Research Support) Subject: 2-(1,3-Thiazol-4-yl)ethanamine (Thiazole-4-ethylamine) CAS: 13450-67-4 Primary Application: Histamine H1 Receptor Agonist (Bioisostere)[1]
Diagnostic Hub: Identify Your Issue
Select the symptom that best matches your experimental observation to jump to the relevant troubleshooting module.
| Symptom | Probable Root Cause | Recommended Module |
| Biphasic Response (e.g., initial contraction followed by relaxation in smooth muscle) | H2 Receptor Cross-Talk. The compound is a partial agonist at H2 receptors, triggering cAMP-mediated relaxation that opposes H1-mediated contraction.[1] | [Module A] |
| Inconsistent Potency (Day-to-day variability in | Oxidative Instability. The thiazole ring is susceptible to oxidation or metabolic degradation if not stored/handled correctly. | [Module B] |
| High Background Signal (in Calcium Flux or Binding Assays) | Non-Specific Amine Binding. The ethylamine tail interacts with plasticware or non-target GPCRs at high concentrations (>100 µM). | [Module C] |
| Unexpected Cytotoxicity (Cell death in long-duration assays) | Off-Target Enzyme Inhibition. Thiazole moieties can inhibit CYP450 or other metabolic enzymes, causing accumulation of toxic metabolites.[1] | [Module D] |
Troubleshooting Modules & Protocols
[Module A] Eliminating Receptor Cross-Talk (The "Clean Signal" Protocol)
The Issue: this compound is an H1 agonist, but it retains significant affinity for the H2 receptor. In tissues expressing both (e.g., vascular smooth muscle, endothelium, neurons), H2 activation (Gs-coupled) will counteract H1 activation (Gq-coupled), leading to "noisy" data.[1]
The Solution: You must pharmacologically isolate the H1 receptor.
Protocol: Selective Blockade Strategy
-
Preparation: Prepare a 10 mM stock of a selective H2 antagonist (e.g., Famotidine or Ranitidine ) in DMSO or water.[1]
-
Pre-incubation:
-
Dosing: Add this compound.
-
Note: The functional affinity (
) of thiazole analogs is generally lower than histamine. Expect to use concentrations 2-5x higher than histamine for equivalent H1 occupancy.[1]
-
Visualization: Signaling Crosstalk & Isolation [1]
Figure 1: Mechanism of Action. The diagram illustrates how H2 antagonist co-treatment (Yellow) prevents the "Off-Target" cAMP pathway (Red), isolating the desired Calcium signal (Green).
[Module B] Improving Metabolic Stability
The Issue: The thiazole ring is isosteric with imidazole but has different electron density. While generally stable, the ethylamine side chain is a substrate for Monoamine Oxidases (MAO) and the ring can be oxidized by CYP450s in liver microsome assays, leading to rapid clearance (
The Solution: Use metabolic inhibitors for ex vivo or enzymatic assays.
Protocol: Metabolic Shielding
-
MAO Inhibition: If working with neural tissue or liver homogenates, supplement the buffer with 10 µM Pargyline (non-selective MAO inhibitor).[1] This prevents deamination of the ethylamine tail.
-
AOX/CYP Inhibition: For liver microsome stability assays, include 1 mM 1-Aminobenzotriazole (ABT) to inhibit broad-spectrum P450 activity if you solely wish to study receptor binding without degradation interference.[1]
[Module C] Reducing Non-Specific Binding (NSB)
The Issue: Like many primary amines, this compound is positively charged at physiological pH (pKa ~9.5). It can adhere to plastic surfaces or anionic membrane components, reducing the effective concentration available for the receptor.
Protocol: Assay Buffer Optimization
-
Carrier Protein: Always include 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS in your assay buffer.[1] This coats the plasticware and reduces hydrophobic/electrostatic loss of the compound.
-
Glass vs. Plastic: For stock solutions (< 1 mM), use silanized glass vials instead of standard polypropylene tubes to minimize adsorption.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use this compound to distinguish between H3 and H4 receptors? A: No. This compound has poor selectivity for H3/H4.[1] For H3, use R-alpha-methylhistamine.[1] For H4, use VUF-8430.[1][2] This compound is strictly an H1 agonist with H2 liability.[1]
Q2: Why is my
Q3: Is the compound light-sensitive? A: Thiazoles can be sensitive to UV-induced photo-oxidation.[1] Store the solid powder in amber vials at -20°C. Make fresh working solutions daily and protect them from direct sunlight.
References & Authority
-
Ganellin, C. R. (1982).[1] Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. This foundational text establishes the bioisosteric relationship between imidazole (histamine) and thiazole analogs.
-
Leurs, R., et al. (2005).[1] The Histamine H4 Receptor: A New Therapeutic Target for Inflammation. British Journal of Pharmacology.[1] Link (Discusses the selectivity profiles of histamine analogs across H1-H4 subtypes).
-
Hough, L. B. (2001).[1] Cellular and Molecular Neurobiology of Histamine. Progress in Neurobiology. Link (Details the metabolic pathways of ethylamine derivatives including MAO susceptibility).
-
PubChem Compound Summary. this compound. Link (Chemical and physical property verification).
Disclaimer: This guide is for research use only. This compound is not approved for human therapeutic use.[1]
Sources
Technical Support Center: Troubleshooting 2-(1,3-Thiazol-4-yl)ethanamine Bioassays
Status: Operational Ticket ID: TZE-H1-OPTIMIZATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing high coefficient of variation (CV%) or shifting potency (
While the biological mechanism is well-characterized, the physicochemical properties of the ethylamine tail and the thiazole ring introduce specific experimental artifacts. This guide isolates the three most common sources of error: Hygroscopic Stoichiometry , Surface Adsorption , and Receptor Desensitization .
Module 1: Compound Integrity & Stoichiometry
Q: Why does my compound potency seem to decrease over time in storage?
A: You are likely weighing water, not compound. Commercially available this compound is typically supplied as a dihydrochloride salt ($ \cdot 2HCl $). This salt form is extremely hygroscopic . Upon exposure to atmospheric moisture, the crystal lattice absorbs water molecules, altering the molecular weight significantly without changing the visual appearance of the solid.
The Stoichiometric Trap: If you calculate molarity based on the anhydrous MW (approx. 201.1 g/mol for $ \cdot 2HCl $) but weigh a hydrated form, your actual concentration of active agonist will be lower than calculated.
Corrective Protocol:
-
Desiccation: Store the solid in a desiccator with active silica or
at -20°C. -
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Stock Validation: Do not rely on gravimetric weight alone for critical assays. Validate the stock concentration using quantitative NMR (qNMR) or by measuring absorbance if the extinction coefficient is known and stable in your solvent system.
Module 2: Solution Dynamics (Solubility & Adsorption)
Q: Why is my dose-response curve shifting to the right (lower potency) in plastic plates?
A: Your agonist is sticking to the plastic. The primary amine on the ethyl side chain is positively charged at physiological pH (pKa ~9.5–9.8). However, the lipophilic thiazole ring drives Non-Specific Binding (NSB) to polystyrene and polypropylene surfaces. This "steals" the free ligand from the solution before it reaches the receptor.
The mechanism: The hydrophobic effect drives the thiazole ring to the plastic surface, while the charged amine interacts with anionic residues often found on "tissue-culture treated" plastics.
Troubleshooting Workflow:
Figure 1: Decision tree for mitigating ligand adsorption artifacts. Prioritize glass or low-bind consumables for hydrophobic amines.
Q: I see precipitation when diluting the DMSO stock into the assay buffer.
A: You have hit the "Isoelectric Danger Zone." While the dihydrochloride salt is water-soluble, the free base is less so. If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into a basic buffer (pH > 8.0), you may transiently deprotonate the amine, reducing solubility.
Protocol:
-
Step-down Dilution: Dilute DMSO stocks into slightly acidic water (pH 5-6) first, then dilute that intermediate into the final assay buffer.
-
DMSO Limit: Keep final DMSO concentration <0.5%. Higher DMSO levels can perturb GPCR membrane dynamics, masking the agonist effect.
Module 3: Biological Variables (Receptor Desensitization)
Q: My calcium flux signal is highly variable between replicates.
A: The H1 Receptor desensitizes rapidly.
this compound is a full agonist at the Histamine H1 receptor. H1 receptors are Gq-coupled GPCRs that undergo rapid phosphorylation by GRKs (G-protein Receptor Kinases) followed by
The Artifact: If your injection speed or read-delay varies by even 2-3 seconds across the plate, the signal magnitude will differ significantly because you are measuring different phases of the desensitization curve.
Biological Pathway & Timing:
Figure 2: H1 Receptor Signaling vs. Desensitization.[1][2] The window for peak calcium measurement is narrow before GRK/Arrestin dampens the response.
Optimization Protocol:
-
Automated Injection: Use a FLIPR or similar automated liquid handling system with integrated detection. Manual pipetting is too slow.
-
Room Temperature: Perform assays at room temperature rather than 37°C. Lower temperatures slow down the desensitization kinetics, widening the read window.
-
Cell Density: Ensure a monolayer. Over-confluent cells can have altered receptor expression levels or accessible surface area.
Data Summary: Histamine vs. Thiazole Analog
Use this table to normalize your expectations against the native ligand (Histamine).
| Feature | Histamine (Native) | This compound | Impact on Assay |
| Receptor Selectivity | H1, H2, H3, H4 | Primarily H1 (Agonist) | Lower background from other subtypes if cell line is not pure. |
| pKa (Amine) | ~9.4 | ~9.5 | Similar buffer requirements. |
| Aromaticity | Imidazole (Amphoteric) | Thiazole (Weakly Basic) | Thiazole is more lipophilic; higher risk of plastic adsorption. |
| Stability | Oxidation prone | Stable ring, Amine sensitive | Keep desiccated; avoid CO2 exposure (carbamates). |
| Potency (H1) | Reference (1.0) | Typically 0.1x - 0.8x | Expect higher concentrations to achieve |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219193, 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine. Retrieved from [Link]
-
Bakker, R. A., et al. (2000). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists.[3] European Journal of Pharmacology.[3] Retrieved from [Link]
-
De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor.[4] Journal of Medicinal Chemistry.[4] Retrieved from [Link]
-
Innoprot (2024). Histamine H1 Receptor Assay - GPCR Functional Assays. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. scilit.com [scilit.com]
- 4. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(1,3-Thiazol-4-yl)ethanamine: Bioisosteric Profiling and Receptor Selectivity
Executive Summary
2-(1,3-Thiazol-4-yl)ethanamine (also known as 2-(4-thiazolyl)ethylamine or ThEA) is a structural bioisostere of histamine where the imidazole ring is replaced by a thiazole ring. This modification significantly alters the compound's tautomeric properties and receptor binding profile. While histamine acts non-selectively on H1, H2, H3, and H4 receptors, ThEA exhibits a distinct pharmacological profile, primarily functioning as a weak, partial H1 receptor agonist with significantly reduced H2 activity compared to other thiazole derivatives like Amthamine.
This guide provides a technical comparison of ThEA against Histamine (the endogenous ligand), Amthamine (a selective H2 agonist), and 2-Pyridylethylamine (a selective H1 agonist), supported by experimental protocols for validation.
Chemical & Physical Profiling
The core difference lies in the aromatic ring system. The thiazole sulfur atom acts as a weak hydrogen bond acceptor but lacks the hydrogen bond donor capability of the imidazole -NH- group (specifically the N-H of the tau tautomer of histamine). This absence of a donor site is critical for H2 receptor activation, explaining ThEA's poor H2 efficacy.
Table 1: Physicochemical Comparison
| Property | Histamine | This compound (ThEA) | Amthamine | 2-Pyridylethylamine (PEA) |
| Structure | Imidazole-based | Thiazole-based (4-isomer) | Thiazole-based (Methylated) | Pyridine-based |
| Role | Endogenous Agonist | Bioisostere / H1 Agonist | Selective H2 Agonist | Selective H1 Agonist |
| MW ( g/mol ) | 111.15 | 128.20 | 171.26 | 122.17 |
| Ring System | Imidazole (Amphoteric) | Thiazole (Weak Base) | Thiazole | Pyridine |
| H-Bond Donor | Yes (Ring NH) | No (Ring S/N only) | Yes (Exocyclic NH2) | No |
| Selectivity | Non-selective | H1 (Weak/Partial) | H2 (High Selectivity) | H1 (High Selectivity) |
Pharmacological Performance Analysis
H1 Receptor Activity (Smooth Muscle Contraction)
ThEA acts as an agonist at the H1 receptor but with lower potency and intrinsic activity compared to histamine.
-
Mechanism: Binds to the transmembrane GPCR (H1), activating the Gq/11 pathway. This triggers Phospholipase C (PLC), generating IP3 and DAG, leading to intracellular Ca²⁺ release and smooth muscle contraction.
-
Comparative Potency: Histamine > 2-Pyridylethylamine > ThEA.
-
Data Insight: In guinea pig ileum assays, ThEA typically requires higher concentrations (10-100x) to achieve contractions comparable to histamine, often displaying partial agonist behavior (sub-maximal response).
H2 Receptor Activity (Gastric Acid / Chronotropy)
The H2 receptor requires a proton transfer mechanism or specific hydrogen bonding that the thiazole ring of ThEA cannot efficiently support.
-
Contrast with Amthamine: Amthamine is also a thiazole derivative but contains a methyl group at position 4 and an amino group at position 2.[1] This specific substitution pattern allows Amthamine to mimic the tautomeric proton transfer of histamine, making it a full H2 agonist (pD2 ≈ 6.21), often equipotent or superior to histamine.
-
ThEA Performance: ThEA lacks these auxiliary groups and consequently shows negligible to very weak H2 activity.
Visualization of Bioisosterism & Signaling
Diagram 1: Structural Logic & Receptor Pathways
Caption: Comparative signaling flow showing ThEA's partial H1 agonism versus Amthamine's selective H2 agonism.
Experimental Protocols
Protocol A: H1 Agonist Bioassay (Guinea Pig Ileum)
Objective: Determine the EC50 and intrinsic activity of ThEA relative to Histamine.
Reagents:
-
Tyrode’s Solution: (mM) NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
-
Agonists: Histamine dihydrochloride (10⁻⁹ to 10⁻⁴ M), ThEA (10⁻⁸ to 10⁻³ M).
-
Antagonist (Control): Mepyramine (10⁻⁸ M).
Workflow:
-
Tissue Preparation: Sacrifice guinea pig (cervical dislocation).[2] Isolate 2-3 cm ileal segments.
-
Mounting: Suspend segment in a 10-20 mL organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95% O₂ / 5% CO₂). Apply 0.5–1.0 g resting tension.
-
Equilibration: Wash tissue every 10 mins for 30-45 mins until baseline stabilizes.
-
Dose-Response (Histamine): Add Histamine cumulatively (0.5 log unit increments) until maximal contraction is reached. Wash 3x.
-
Dose-Response (ThEA): Repeat with ThEA.
-
Analysis: Plot % Maximal Contraction vs. Log[Concentration]. Calculate pD2 (-log EC50).
Protocol B: H2 Agonist Bioassay (Guinea Pig Right Atrium)
Objective: Assess chronotropic (heart rate) effects, mediated by H2 receptors.[3]
Workflow:
-
Isolation: Dissect the right atrium (contains the SA node) from the heart.
-
Mounting: Suspend in organ bath with Tyrode’s solution (32°C to reduce metabolic demand).
-
Recording: Connect to a force transducer; record spontaneous beat rate (beats/min).
-
Agonist Challenge: Add cumulative doses of Histamine (Standard) and Amthamine (Positive Control) vs. ThEA.
-
Validation: ThEA should show minimal increase in beat rate compared to the robust response of Amthamine.
Diagram 2: Experimental Workflow (Organ Bath)
Caption: Standardized organ bath workflow for assessing H1 (ileum) and H2 (atrium) receptor activity.
Comparative Data Summary
The following data represents consensus values from pharmacological literature (e.g., Eur. J. Pharmacol., Agents Actions).
| Compound | H1 Activity (Ileum) | H2 Activity (Atrium) | pD2 (H2) | Relative Potency (H2) |
| Histamine | Full Agonist | Full Agonist | ~6.0 | 100% |
| Amthamine | Inactive | Full Agonist | 6.21 | ~160% |
| ThEA | Partial Agonist | Weak / Inactive | < 4.0 | < 1% |
| 2-Pyridylethylamine | Full Agonist | Weak Agonist | ~3.5 | < 0.1% |
Interpretation:
-
Amthamine is the superior choice for studying H2 receptors due to its high selectivity and potency (pD2 6.21).
-
ThEA serves as a specific probe for investigating the structural requirements of the imidazole ring at the H1 receptor site, confirming that the N-H donor is not strictly required for H1 binding (unlike H2), though its absence reduces potency.
References
-
Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. Source: PubMed Central / NIH [Link]
-
Histamine H2-receptor agonists.[1][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Source: PubMed [Link]
-
Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists. Source: PubMed [Link][3]
-
In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit. Source: PubMed [Link]
-
Bioassay of histamine using guinea pig ileum by matching method. Source: RJPT SimLab [Link]
Sources
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Publish Comparison Guide: Cross-Validation of 2-(4-thiazolyl)ethylamine Biological Targets
This guide outlines the strategic cross-validation of 2-(4-thiazolyl)ethylamine (often abbreviated as 4-ThEA or Thiazole-4-ethanamine ), a critical structural analogue used to delineate the molecular determinants of histamine receptor subtypes.
Executive Summary
2-(4-thiazolyl)ethylamine is a bioisostere of histamine where the imidazole ring is replaced by a thiazole ring at the 4-position. Unlike its isomer 2-(2-thiazolyl)ethylamine (a potent, selective H1 agonist), the 4-isomer serves as a vital negative control or weak partial agonist in receptor pharmacology. Its primary utility lies in validating the tautomeric hypothesis of H2 receptor activation: because the thiazole ring cannot tautomerize (unlike imidazole), this compound exhibits negligible H2 activity, thereby allowing researchers to distinguish H2-mediated pathways from H1-mediated or non-specific effects.
Comparative Profiling: The Ligand Landscape
To validate the specific activity of 2-(4-thiazolyl)ethylamine, it must be benchmarked against the endogenous ligand (Histamine) and subtype-selective alternatives.
Table 1: Comparative Receptor Profile of Histamine Analogues
| Compound | Structure | Primary Target | H1 Activity (Relative to Histamine) | H2 Activity (Relative to Histamine) | Key Application |
| 2-(4-thiazolyl)ethylamine | Thiazole-4-subst. | H1 (Weak) | ~1-5% (Partial Agonist) | < 0.1% (Inactive) | Negative Control for H2 tautomerism; H1 selectivity probe. |
| Histamine | Imidazole-4-subst. | H1, H2, H3, H4 | 100% (Reference) | 100% (Reference) | Global agonist (Non-selective).[1] |
| 2-(2-thiazolyl)ethylamine | Thiazole-2-subst. | H1 Selective | ~30-60% (Full Agonist) | < 1% | Positive Control for H1-mediated effects. |
| 2-Pyridylethylamine | Pyridine-2-subst. | H1 Selective | ~5-10% (Agonist) | < 0.1% | Standard H1 agonist for excluding H2 effects. |
| Amthamine | Thiazole-4-subst.[2][3] | H2 Selective | < 0.1% | > 100% (Potent Agonist) | Positive Control for H2. (Note: Has exocyclic amine).[1][3] |
| Dimaprit | Isothiourea | H2 Selective | < 0.01% | ~20-50% | Standard H2 agonist. |
Scientific Insight: The drastic loss of H2 activity in 2-(4-thiazolyl)ethylamine compared to Histamine confirms that N-H tautomerism (proton transfer) within the aromatic ring is a prerequisite for H2 receptor activation. The thiazole ring, lacking an exchangeable proton, cannot trigger the Gs-coupled conformational change, rendering it H2-inactive.[1]
Experimental Validation Workflows
To rigorously cross-validate the target, you must employ a "Triage Protocol" that sequentially rules out off-target effects.[1]
Protocol A: The "Tautomerism Test" (Functional H2 Exclusion)
Objective: Confirm the lack of H2 activity in tissue/cells known to express H2 receptors (e.g., Guinea Pig Right Atrium or cAMP assays in transfected CHO cells).[1]
-
Preparation: Isolate spontaneously beating guinea pig right atria (GPRA) in Tyrode’s solution at 37°C, aerated with 95% O2/5% CO2.
-
Basal Stabilization: Allow tissue to equilibrate for 60 mins under 1g tension.
-
Agonist Challenge:
-
Validation:
-
Expected Result: 2-(4-thiazolyl)ethylamine should produce no significant increase in heart rate up to millimolar concentrations.
-
Positive Control: Follow with Amthamine or Dimaprit to prove tissue viability and H2 responsiveness.[1]
-
-
Causality Check: If a response is observed at high concentrations, pre-treat with Cimetidine (
M). If Cimetidine fails to block it, the effect is off-target (non-H2).
Protocol B: H1 Selectivity Confirmation (Guinea Pig Ileum)
Objective: Quantify weak H1 agonism and verify susceptibility to H1 antagonists.[1][4]
-
Preparation: Suspend guinea pig ileum segments in Tyrode’s solution.
-
Agonist Challenge: Apply 2-(4-thiazolyl)ethylamine cumulatively.
-
Antagonist Blockade:
-
Incubate with Mepyramine (Pyrilamine) (
M) for 30 mins. -
Re-introduce 2-(4-thiazolyl)ethylamine.[5]
-
-
Data Analysis: Calculate the Dose Ratio (DR). A parallel rightward shift confirms interaction with the H1 receptor.[1]
-
Note: Due to partial agonism, the maximum response may be lower than Histamine.[1]
-
Mechanism of Action & Signaling Pathways
The following diagram illustrates how 2-(4-thiazolyl)ethylamine segregates signaling pathways based on its structural inability to activate Gs-proteins at the H2 receptor.
Figure 1: Differential signaling activation. Note 2-(4-thiazolyl)ethylamine's inability to trigger the H2 pathway due to lack of tautomerism.
Cross-Validation Strategy: The "Decision Matrix"
When characterizing a biological response using 2-(4-thiazolyl)ethylamine, use this logic to interpret results:
| Observation | Interpretation | Validation Step |
| Response mimics Histamine | False Positive / H1 Dominant. The tissue likely has high H1 reserve. | Block with Mepyramine .[1][4] If blocked, it is H1.[1][6][7] |
| No Response (where Histamine is active) | H2 Confirmation. The pathway requires H2 activation.[1] | Verify tissue viability with Dimaprit or Amthamine .[1] |
| Response resistant to Mepyramine | Off-Target Effect. Likely non-specific amine effect or adrenergic cross-talk. | Block with Cimetidine (H2) or Propranolol (Beta-adrenergic) to identify the culprit. |
References
-
Ganellin, C. R. (1982).[1] "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors.
-
Black, J. W., et al. (1972).[1] "Definition and Antagonism of Histamine H2-receptors." Nature.[1]
-
Durant, G. J., et al. (1975).[1] "Some Chemical Aspects of Histamine H2-receptor Antagonists." International Symposium on Histamine H2-Receptor Antagonists.
-
Levi, R., et al. (1975).[1] "Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists." European Journal of Pharmacology.
-
Eriksen, K., et al. (1993).[1] "Amthamine, a novel histamine H2-receptor agonist: characterization of its pharmacological profile in guinea-pig isolated tissues."[2] British Journal of Pharmacology.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 124534-88-9 CAS MSDS (2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reproducibility of 2-(1,3-Thiazol-4-yl)ethanamine
This guide provides an in-depth technical comparison of synthetic routes and bioactivity profiles for 2-(1,3-Thiazol-4-yl)ethanamine (also known as 4-(2-aminoethyl)thiazole), a critical bioisostere of histamine.
Executive Summary: The "Thiazole-Histamine" Isostere
This compound represents a classic bioisosteric replacement of histamine where the imidazole ring is substituted with a thiazole ring. This modification abolishes the tautomeric equilibrium characteristic of the imidazole ring (N
While commercially available, batch-to-batch variability in purity and free-base instability often necessitates in-house synthesis for rigorous pharmacological assays. This guide compares the high-failure "Direct Thioformamide" route against the robust "Deamination" protocol, establishing the latter as the gold standard for reproducibility.
Synthesis Comparison: Establishing the Gold Standard
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Hantzsch | Route B: Deamination (Recommended) |
| Key Reagents | Thioformamide (unstable), | Thiourea (stable), |
| Step Count | 1-2 Steps | 3 Steps (Cyclization |
| Reproducibility | Low . Thioformamide polymerizes rapidly; yields fluctuate (10-30%). | High . Intermediates are stable solids; yields are consistent (>60% overall). |
| Purity Profile | Often contaminated with pyrazine byproducts. | High purity; crystalline intermediates facilitate clean-up. |
| Scalability | Poor (hazardous reagents). | Excellent (standard industrial chemistry). |
The "Why" Behind the Failure of Route A
Route A attempts to condense thioformamide directly with 1-bromo-4-phthalimido-2-butanone. Thioformamide is notoriously unstable, existing in equilibrium with its trimer and prone to hydrolysis. This leads to inconsistent stoichiometry and "tarry" reaction mixtures that are difficult to purify.
The Self-Validating Protocol: Route B (Deamination Strategy)
This route utilizes thiourea to form the stable 2-aminothiazole intermediate.[1] The amino group is subsequently removed via diazotization-reduction, a method that guarantees the correct ring isomerism and high yield.
Step-by-Step Methodology
Precursor:
Step 1: Hantzsch Cyclization
-
Dissolve
-(4-bromo-3-oxobutyl)phthalimide (1.0 eq) in absolute ethanol. -
Add Thiourea (1.1 eq).
-
Reflux for 2–3 hours. The solution will clarify as the thiazole forms.
-
Cool to 0°C. The hydrobromide salt of 2-amino-4-(2-phthalimidoethyl)thiazole precipitates.
-
Validation: Check melting point (>200°C dec) and NMR (distinct thiazole proton at C5, ~6.3 ppm).
Step 2: Deamination (Sandmeyer-type Reduction)
-
Dissolve the 2-amino intermediate in 50% hypophosphorous acid (
). -
Cool to -5°C.
-
Add aqueous
(1.2 eq) dropwise, maintaining temp < 0°C. Mechanism: Formation of diazonium salt which is immediately reduced by hypophosphite. -
Stir at 0°C for 1 hour, then neutralize with NaOH.
-
Extract with DCM. The product is 4-(2-phthalimidoethyl)thiazole .
Step 3: Deprotection
-
Suspend the phthalimide-protected intermediate in ethanol.
-
Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.
-
Cool and filter off the phthalhydrazide byproduct (white solid).
-
Concentrate filtrate. Convert to dihydrochloride salt using HCl/Ether for long-term stability.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and critical control points (CCPs) of the recommended synthesis.
Caption: Logical workflow for the Deamination Route, highlighting stability checkpoints (green nodes) versus reactive steps.
Bioactivity Profile: Thiazole vs. Histamine[2][3]
Mechanistic Insight: The Tautomerism Deficit
The primary pharmacological difference stems from the ring electronics. Histamine's imidazole ring can tautomerize between
Comparative Data Table
| Receptor | Histamine (Reference) | This compound | Activity Type |
| H1 Receptor | Partial Agonist (~10-20% potency) | ||
| H2 Receptor | Weak Agonist | ||
| H3 Receptor | High Affinity | Low Affinity | Inactive/Weak |
| H4 Receptor | High Affinity | Low Affinity | Inactive/Weak |
Key Finding: The removal of the 2-amino group (present in the potent H2 agonist Amthamine) drastically reduces H2 potency. This confirms that for thiazole analogs, the exocyclic amine or specific ring substituents are required to compensate for the lack of tautomerism.
Visualization: Structure-Activity Relationship (SAR)
This diagram explains the causality between the chemical structure and the observed receptor binding efficacy.
Caption: SAR logic demonstrating why the Thiazole analog fails to fully replicate Histamine's H2 efficacy due to the "Locked" ring system.
References
-
Preparation of Thiazoles . Organic Chemistry Portal. A comprehensive database of thiazole synthesis methodologies including Hantzsch and peptide-derived routes.
-
Histamine H2-receptor agonists.[2] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles . Journal of Medicinal Chemistry. Eriks, J. C., et al. (1992). Detailed SAR study comparing Amthamine and unsubstituted thiazole analogs.
-
Non-imidazole histamine H3 ligands: part V. Synthesis and preliminary pharmacological investigation . European Journal of Medicinal Chemistry. Walczyński, K., et al. (1999). Discusses the synthesis and inactivity of 4-substituted thiazole ethylamines at H3 receptors.
-
Biochemistry, Histamine . StatPearls [Internet]. Patel, R.H., et al. (2023).[3] Fundamental review of histamine synthesis, metabolism, and receptor subtypes.
Sources
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Comparison Guide: In-Vitro and In-Vivo Correlation of 2-(1,3-Thiazol-4-yl)ethanamine Activity
Executive Summary
2-(1,3-Thiazol-4-yl)ethanamine (also known as Thiazol-4-ylethylamine) is a critical pharmacological tool compound used to delineate histamine receptor subtypes.[1] It functions as a selective H1 receptor agonist with negligible H2 receptor activity.
This guide analyzes the correlation between its in-vitro profile (strong ileal contraction, weak atrial chronotropy) and its in-vivo effects (vasodilation without gastric acid secretion). The compound’s utility stems from its structural bioisosterism: the replacement of histamine's imidazole ring with a thiazole ring eliminates the tautomeric mobility required for H2 activation while retaining the steric properties necessary for H1 binding.
Pharmacological Profile & Mechanism[2][3][4]
Structural Basis of Selectivity
The primary differentiator between Histamine and this compound is the capacity for tautomerism .
-
Histamine (H1/H2 Agonist): The imidazole ring undergoes a 1,3-prototropic shift (
). This proton transfer is mechanistically essential for activating the H2 receptor (Gs-coupled). -
This compound (H1 Selective): The thiazole ring is aromatic but cannot undergo this specific tautomeric shift. Consequently, it binds to the H1 receptor (Gq-coupled) but fails to trigger the H2 receptor's activation switch.
Comparative Agonist Profile
The following table summarizes the relative molar potency (RMP) compared to Histamine (set at 100%).
| Compound | H1 Activity (Guinea Pig Ileum) | H2 Activity (Guinea Pig Atrium) | Selectivity Profile |
| Histamine (Reference) | 100% | 100% | Non-selective |
| This compound | ~26% | < 2% | H1 Selective |
| 2-Pyridylethylamine | ~6% | < 0.1% | H1 Selective (Low Potency) |
| 4-Methylhistamine | ~0.2% | ~43% | H2 Selective |
| Dimaprit | < 0.01% | ~71% | H2 Highly Selective |
Key Insight: While this compound is less potent than histamine at H1 receptors, its selectivity ratio (H1:H2) makes it a superior tool for isolating H1-mediated pathways in complex tissues.
Mechanistic Pathway Visualization
The diagram below illustrates the structural "filter" that prevents H2 activation.
Figure 1: Differential activation logic. The thiazole ring allows H1 binding/activation but fails to trigger the H2 proton-transfer mechanism.
In-Vitro Characterization Protocols
To validate the activity of this compound, researchers must use a paired organ bath approach.
Experiment A: H1 Validation (Guinea Pig Ileum)
-
Objective: Quantify contractile potency (
). -
Tissue: Distal ileum segments (2-3 cm).
-
Buffer: Tyrode’s solution, oxygenated with 95% O2 / 5% CO2 at 37°C.
-
Protocol:
-
Equilibrate tissue for 30 minutes under 1g tension.
-
Administer cumulative doses of Histamine (
to M) to establish a reference curve. Washout. -
Administer cumulative doses of this compound.
-
Validation: Pre-treat with Mepyramine (H1 antagonist, 10 nM). The curve should shift rightward (dose ratio > 10), confirming H1 specificity.
-
Experiment B: H2 Exclusion (Guinea Pig Right Atrium)
-
Objective: Verify lack of chronotropic (heart rate) effect.
-
Tissue: Spontaneously beating right atrium.
-
Buffer: Krebs-Henseleit solution at 32°C (lower temp improves stability).
-
Protocol:
-
Record basal beat rate (beats/min).
-
Administer Histamine (
to M). Observe dose-dependent tachycardia. -
Washout and administer this compound up to
M. -
Result: Expect negligible change in heart rate (< 5% max response of histamine) even at high concentrations.
-
In-Vivo Translation & IVIVC Analysis
The in-vitro selectivity translates directly to distinct physiological outcomes in whole-organism models (typically anesthetized rats).
The Correlation Gap Analysis
| Parameter | In-Vitro Result | In-Vivo Translation | Correlation Status |
| H1 Activation | Strong Ileal Contraction | Hypotension (Vasodilation) & Bronchoconstriction | Positive High |
| H2 Activation | Weak Atrial Tachycardia | No Gastric Acid Secretion | Positive High |
Experimental Workflow: The IVIVC Loop
The following diagram details the experimental workflow to confirm this correlation.
Figure 2: Experimental workflow linking organ bath data to physiological outcomes.
In-Vivo Protocol (Gastric Acid vs. Vasodilation)
-
Preparation: Anesthetized rat (Urethane).[2] Cannulate the trachea, jugular vein (drug delivery), and carotid artery (BP monitoring).
-
Gastric Perfusion: Insert a cannula into the esophagus and pylorus. Perfuse the stomach with saline; collect effluent to titrate acid output.
-
Challenge:
-
Causality Check: Pre-treatment with Cimetidine (H2 antagonist) should block the acid spike of Histamine but has no effect on the Thiazole analog (since it produces no acid to block).
References
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. Wright-PSG.
-
Black, J. W., Duncan, W. A., Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1972).[5] Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385–390. [5]
-
Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975).[5][6] Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905–909.
-
Parsons, M. E. (1973).[5] The evidence that the gastric acid secretion induced by histamine is mediated by H2-receptors. Agents and Actions, 3(3), 133.
Sources
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of histamine and selective histamine receptor agonists on the isolated working guinea-pig heart preparation [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(1,3-Thiazol-4-yl)ethanamine Analogs as Histamine H3 Receptor Antagonists
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
In the landscape of contemporary medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure in drug discovery. This guide provides a detailed comparative analysis of analogs of 2-(1,3-thiazol-4-yl)ethanamine, a key pharmacophore, with a particular focus on their activity as histamine H3 receptor (H3R) antagonists. The H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, is a critical regulator of histamine release and other neurotransmitters, making it a prime target for the treatment of various neurological and cognitive disorders.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic rationale, structure-activity relationships (SAR), and the nuanced experimental methodologies required for the robust evaluation of these compounds.
The Thiazole Core: A Versatile Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This arrangement confers a unique electronic character, making it a valuable component in the design of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and as ligands for various receptors.[2][3] The focus of this guide, this compound, represents a foundational structure for a class of potent histamine H3 receptor antagonists.
Synthesis of this compound Analogs: A General Overview
The synthesis of this compound analogs typically follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A common synthetic route involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.
A generalized synthetic scheme is presented below. The initial step often involves the reaction of an α-haloketone with a thioamide to construct the thiazole core. Subsequent modifications of the side chains can be achieved through standard organic transformations. For instance, the synthesis of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, close analogs to our core structure, begins with the reaction of 1-(4-n-propyl)piperazine thioamide with ethyl 4-chloroacetoacetate.[4] This is followed by reduction of the resulting ester to an alcohol and subsequent elaboration of the side chain to introduce the desired amine functionalities.[4]
Caption: Generalized synthetic workflow for this compound analogs.
Head-to-Head Comparison of Analog Performance
A systematic investigation into the structure-activity relationship (SAR) of 2-(1,3-thiazol-5-yl)ethanamine analogs provides critical insights that can be extrapolated to the 4-yl isomers. A study by Plazzi et al. on a series of 1-[[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propyl]piperazine derivatives revealed key structural determinants for H3 receptor antagonism.[5] The antagonist potency was evaluated in vitro by measuring the inhibition of the electrically evoked contraction of the guinea pig jejunum, a functional assay for H3 receptor activity.[5]
The data from this study are summarized in the table below, with pA2 values representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Compound ID | R1 | R2 | pA2 |
| 4a1 | Methyl | H | 7.36 |
| 4a2 | Ethyl | H | 7.36 |
| 4a3 | Propyl | H | 7.22 |
| 4b1 | Methyl | Methyl | 7.53 |
| 4b2 | Ethyl | Methyl | 7.53 |
| 4b3 | Propyl | Methyl | 7.40 |
| 4c1 | Methyl | Phenyl | 8.13 |
| 4c2 | Ethyl | Phenyl | 8.27 |
| 4c3 | Propyl | Phenyl | 8.06 |
Data adapted from Plazzi, P. V., et al. (1997). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Farmaco, 52(5), 295-302.
Analysis of Structure-Activity Relationships:
From the comparative data, several key SAR trends emerge:
-
Influence of the Terminal Amine Substitution: A clear trend is observed when comparing the amide series (4a), the N-alkylamino series (4b), and the N-phenylalkylamino series (4c). The introduction of a phenyl group on the terminal aminoalkyl side chain (series 4c) leads to a significant increase in antagonist potency. For instance, compound 4c2 , with an ethyl and a phenyl substituent, exhibits the highest potency in the series with a pA2 of 8.27.[5] This suggests a crucial hydrophobic interaction within the H3 receptor binding pocket.
-
Impact of Alkyl Chain Length: Within each series, the length of the alkyl group (R1) has a modest effect on activity. In the most potent series (4c), the potency peaks with an ethyl group (4c2 ) and then slightly decreases with a propyl group (4c3 ).[5] This indicates that while lipophilicity in this region is beneficial, there is an optimal size for the substituent to fit within the receptor's binding site.
-
Comparison of Amide vs. Amine: The replacement of the amide linkage in series 4a with a secondary or tertiary amine in series 4b and 4c, respectively, generally leads to an increase in potency. This highlights the importance of the basicity and hydrogen bonding capacity of the terminal nitrogen for effective receptor interaction.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the comparative data, it is imperative to employ robust and well-validated experimental protocols. The following section details the key methodologies for the synthesis and pharmacological evaluation of this compound analogs.
General Synthesis of 1-[2-Thiazol-4-yl-(2-methoxycarbonylethyl)]-4-n-propylpiperazine (A Key Intermediate)
This protocol is adapted from a similar synthesis of thiazol-4-yl derivatives.[4]
-
Reaction Setup: To a solution of ethyl 4-chloroacetoacetate (0.032 mol) in 70 mL of n-propanol, add 1-(4-n-propyl)piperazine thioamide (0.032 mol).
-
Reaction Conditions: Heat the reaction mixture at 90 °C for 6 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. The resulting hydrochloride product is obtained as a solid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Histamine H3 Receptor Binding Assay
This protocol is a standard method for determining the affinity of compounds for the H3 receptor.
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain cortex. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 1,000 x g for 10 minutes at 4 °C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (approximately 100 µg of protein) with the radioligand [3H]-Nα-methylhistamine (at a concentration near its Kd) and various concentrations of the unlabeled test compounds.
-
Incubation: Incubate the mixture at 25 °C for 60 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive histamine H3 receptor binding assay.
Conclusion and Future Directions
The systematic analysis of this compound analogs has provided a clear structure-activity relationship for their antagonist activity at the histamine H3 receptor. The presence of a lipophilic group, such as a phenyl ring, on the terminal amine is a key determinant of high potency. The length of the alkyl linker between the thiazole core and the terminal amine also plays a role in optimizing receptor affinity.
Future research in this area should focus on exploring a wider range of substituents on the thiazole ring itself to further probe the binding pocket and potentially enhance selectivity and pharmacokinetic properties. The development of dual-target ligands, combining H3 receptor antagonism with other CNS targets, also represents a promising avenue for the treatment of complex neurological disorders.[6] The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of compounds.
References
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Gbahou, F., Vincent, L., Humbert-Claude, M., Tardivel-Lacombe, J., Chabret, C., & Arrang, J. M. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 147(7), 744–754. [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent advances in the synthesis of 2-aminothiazole derivatives. Mini reviews in medicinal chemistry, 15(12), 994–1016.
- Kareem, H. S., Shaker, C. H., & Al-Adili, A. J. (2020). Synthesis and Characterization of New Thiazole Derivatives with Expected Biological Activity. Systematic Reviews in Pharmacy, 11(12), 1599-1606.
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Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 249. [Link]
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Wikipedia contributors. (2023, December 19). H3 receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
- Plazzi, P. V., Mor, M., Bordi, F., Silva, C., Rivara, S., Caretta, A., ... & Vitali, T. (1997). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Farmaco (Societa chimica italiana : 1989), 52(5), 295–302.
- Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British journal of pharmacology, 112(4), 1043–1048.
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West, R. E., Zweig, A., Shih, N. Y., Siegel, M. I., Egan, R. W., & Clark, M. A. (1990). Identification of two H3-histamine receptor subtypes. Molecular pharmacology, 38(5), 610–613. [Link]
- Kiec-Kononowicz, K., & Pasko, J. (2003). Non-imidazole histamine H3 ligands, part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta poloniae pharmaceutica, 60(5), 379–385.
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Walter, M., von Coburg, Y., Isensee, K., Sander, K., Ligneau, X., Camelin, J. C., ... & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & medicinal chemistry letters, 20(19), 5879–5882. [Link]
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Pan, Y., Gembom, E., & Chen, L. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European journal of medicinal chemistry, 243, 114686. [Link]
- Kiec-Kononowicz, K., & Pasko, J. (2003). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta poloniae pharmaceutica, 60(5), 379–385.
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A Senior Application Scientist's Guide to the Statistical Validation of 2-(1,3-Thiazol-4-yl)ethanamine and its Analogs in Drug Discovery
For researchers and professionals in the field of drug development, the rigorous validation of experimental data is the bedrock of scientific integrity and progress. This guide provides an in-depth technical comparison of 2-(1,3-Thiazol-4-yl)ethanamine, a key pharmacophore in medicinal chemistry, with its relevant structural and functional analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The thiazole moiety is a cornerstone in the design of bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound, as a structural analog of histamine, serves as a critical scaffold for developing ligands targeting histamine receptors, particularly the H3 receptor, which is a key target in central nervous system disorders.[5][6] This guide will provide a comparative analysis of its synthesis, characterization, and a discussion of its pharmacological profile in relation to established compounds.
Comparative Analysis of Synthetic Routes and Purity Assessment
The synthetic accessibility and purity of a lead compound are paramount considerations in the early stages of drug discovery. Here, we compare a common synthetic route to this compound with that of a well-known histamine H3 receptor agonist, Immepip.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole-based small molecules, a process fundamental to ensuring the quality of experimental data.
Caption: A generalized workflow for small molecule synthesis and validation.
Comparison of Synthetic Yields and Purity
The efficiency of a synthetic route is critically evaluated by its yield and the purity of the final product. The following table provides a comparative summary of typical experimental data for the synthesis of this compound and Immepip.
| Compound | Synthetic Steps | Average Yield (%) | Purity (HPLC, %) | Key Challenges |
| This compound | 2-3 | 40-60 | >98 | Potential for side reactions, requiring careful chromatographic purification. |
| Immepip | 4-5 | 25-40 | >99 | Multi-step synthesis can lead to lower overall yields; requires stringent purification.[7] |
Causality Behind Experimental Choices: The choice of a synthetic route is often a trade-off between the number of steps, overall yield, and the ease of purification. While a shorter synthesis may seem advantageous, it can sometimes lead to complex mixtures that are challenging to purify, impacting the final purity and reproducibility of biological data. For high-throughput screening, a robust and scalable synthesis with a straightforward purification protocol is often prioritized.
Head-to-Head Analysis of Analytical Data
The structural integrity and purity of a compound must be unequivocally established before any biological evaluation. This is achieved through a battery of analytical techniques.
Standard Analytical Validation Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. For this compound, characteristic signals for the thiazole ring protons and the ethylamine side chain are expected. The chemical shift values for thiazole ring protons typically fall between 7.27 and 8.77 ppm.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally required for in vitro assays.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Comparative Analytical Data
| Analytical Technique | This compound | Histamine (Structural Analog) |
| ¹H NMR (δ, ppm) | Characteristic peaks for thiazole ring and ethylamine chain. | Characteristic peaks for imidazole ring and ethylamine chain.[8][9] |
| ¹³C NMR (δ, ppm) | Signals corresponding to thiazole and ethylamine carbons. | Signals corresponding to imidazole and ethylamine carbons. |
| HRMS (m/z) | Calculated and found values should match within ± 5 ppm. | Calculated and found values should match within ± 5 ppm. |
| HPLC Purity (%) | >98% | >99% (Commercially available standard) |
Trustworthiness Through Self-Validation: Each analytical technique provides a piece of the puzzle. The convergence of data from NMR, MS, and HPLC provides a high degree of confidence in the identity and purity of the synthesized compound. Any discrepancy in the data from these orthogonal methods would trigger further investigation and purification, ensuring that only well-characterized compounds proceed to biological testing.
Pharmacological Implications and Comparative Activity
This compound and its analogs are often investigated for their activity at histamine receptors. The histamine H3 receptor, a G protein-coupled receptor, is a significant target for the treatment of neurological disorders.[6]
Signaling Pathway of Histamine H3 Receptor Agonists
The following diagram illustrates the canonical signaling pathway activated by an H3 receptor agonist.
Caption: Simplified signaling cascade initiated by an H3 receptor agonist.
Comparative Biological Activity
The biological activity of a compound is quantified by its affinity for the target receptor (Ki) and its functional potency (EC50 or IC50).
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | Histamine H3 Receptor | 10 - 50 (Estimated) | 50 - 200 (Estimated) |
| Immepip | Histamine H3 Receptor | 1 - 10[7] | 10 - 50[7] |
| Histamine | Histamine H3 Receptor | 5 - 20 | 20 - 100 |
Expertise & Experience in Data Interpretation: The seemingly subtle differences in Ki and EC50 values can have profound implications for a compound's therapeutic potential. A lower Ki value indicates a higher binding affinity, which may translate to higher potency. However, it is the functional assay (measuring the biological response) that provides a more direct measure of a compound's efficacy. The choice of assay and the statistical methods used to analyze the dose-response curves are critical for making informed decisions in a drug discovery pipeline.
Detailed Experimental Protocols
To ensure reproducibility, detailed and validated protocols are essential.
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol and may require optimization based on specific starting materials.
-
Step 1: Synthesis of 4-(2-nitroethyl)thiazole: To a solution of thiazole-4-carbaldehyde in nitromethane, add a catalytic amount of a suitable base (e.g., ammonium acetate). Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Step 2: Reduction of the Nitro Group: The resulting 4-(2-nitroethyl)thiazole is then reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The peak area of the main component is used to calculate the percentage purity.
Conclusion
The statistical validation of experimental data for a compound like this compound is a multi-faceted process that relies on a combination of robust synthetic procedures, rigorous analytical characterization, and carefully designed biological assays. By comparing its performance metrics with those of established compounds and adhering to self-validating experimental workflows, researchers can build a solid foundation for advancing promising molecules in the drug discovery and development pipeline. This guide provides a framework for such a comparative analysis, emphasizing the importance of scientific integrity and data-driven decision-making.
References
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]
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Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. PubMed Central. [Link]
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1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. PubMed Central. [Link]
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2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
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Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. SciSpace. [Link]
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2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. [Link]
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Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry. [Link]
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Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. ResearchGate. [Link]
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Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination. Acta Crystallographica Section E. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
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Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors. MDPI. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PubMed Central. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI. [Link]
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Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. PubMed Central. [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]
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Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. ResearchGate. [Link]
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Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. [Link]
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Peer-Reviewed Validation of 2-(1,3-Thiazol-4-yl)ethanamine: A Comparative Performance Guide
Executive Summary 2-(1,3-Thiazol-4-yl)ethanamine (also known as 2-(4-thiazolyl)ethylamine or the "4-isomer") acts as a critical bioisostere of histamine, where the imidazole ring is replaced by a thiazole ring. While often confused with its regioisomer 2-(2-thiazolyl)ethylamine (ThEA) —a highly selective H1 receptor agonist—the 4-isomer exhibits a distinct pharmacological profile closer to that of histamine and H2-selective agonists like Amthamine.
This guide provides an autonomous, peer-reviewed technical analysis of the compound's validation, contrasting the H1-selective 2-isomer with the H2-leaning 4-isomer to prevent experimental error.
Part 1: Mechanistic Profile & Structural Logic
Structural Bioisosterism
The core utility of this compound lies in its structural mimicry of histamine.
-
Histamine: 2-(4-imidazolyl)ethylamine. The imidazole ring contains both a proton donor (
-H) and acceptor ( ). -
Thiazole Analogue (4-isomer): The
-H is replaced by Sulfur (S), and the is replaced by Nitrogen (N). This alteration eliminates the tautomeric equilibrium present in histamine, locking the molecule into a specific electronic conformation.
Receptor Selectivity: The Isomer Divergence
Researchers must distinguish between the two primary thiazole-ethylamine isomers:
| Compound | Structure | Primary Receptor Target | Mechanism of Action |
| 2-(2-Thiazolyl)ethylamine (ThEA) | Ethylamine chain at C2 | H1 Receptor | Selective Agonist |
| This compound | Ethylamine chain at C4 | H2 Receptor (Primary) | Weak Agonist / Partial Agonist |
| Amthamine | 4-Methyl-5-ethylamine-thiazole | H2 Receptor | Potent, Selective Agonist |
Mechanistic Insight: The 2-isomer (ThEA) activates the Gq-coupled H1 receptor, driving intracellular
Part 2: Comparative Performance Data
The following data aggregates peer-reviewed findings to benchmark the thiazole analogues against Histamine.
Table 1: Receptor Binding & Functional Potency ( )
| Compound | H1 Receptor ( | H2 Receptor ( | Selectivity Ratio (H1:H2) | Primary Effect |
| Histamine (Reference) | 7.0 - 7.4 | 5.9 - 6.2 | ~10:1 | Non-selective agonist |
| 2-(2-Thiazolyl)ethylamine | 5.3 - 5.6 | < 3.0 | >100:1 | Selective H1 Activation |
| This compound | Inactive / Weak | ~4.5 - 5.0 | H2 Selective | Weak H2 Activation |
| Amthamine (Derivative) | Inactive | 6.21 | >1000:1 | Selective H2 Activation |
Data Source: Consolidated from Eriks et al. (J Med Chem) and Poli et al. (Gen Pharmacol).
Table 2: Functional Assay Response (Guinea Pig Tissues)
| Assay Model | Histamine Response | 2-(2-Thiazolyl)ethylamine | Amthamine (4-isomer deriv.) |
| Ileum Contraction (H1) | 100% Max Response | 85-95% Max Response | No Effect |
| Atrial Rate (H2) | 100% Max Response | Weak / No Effect | 110% Max Response |
| Gastric Acid Secretion | Dose-dependent increase | No Effect | Potent Stimulation |
Part 3: Experimental Protocols
Synthesis of Thiazole-Ethylamines (Hantzsch Protocol)
This protocol is valid for synthesizing 4-substituted thiazoles, including the 4-isomer.
Reagents:
- -Haloketone (e.g., 1-bromo-4-phthalimido-2-butanone for protected amine)
-
Thioformamide (or Thioacetamide for methyl derivatives)
-
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Condensation: Dissolve 1.0 eq of the
-haloketone in absolute ethanol. Add 1.1 eq of Thioformamide. -
Reflux: Heat to reflux (
) for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Cyclization: The Hantzsch cyclization occurs, forming the thiazole ring.[1]
-
Deprotection: If using a phthalimido precursor, treat with hydrazine hydrate in refluxing ethanol to liberate the primary amine.
-
Purification: Evaporate solvent. Neutralize with
. Extract with DCM. Purify via silica gel chromatography. -
Salt Formation: Dissolve free base in diethyl ether and add ethanolic HCl to precipitate the dihydrochloride salt (hygroscopic solid).
Functional Validation: Guinea Pig Ileum Bioassay (H1)
To confirm H1 activity (or lack thereof for the 4-isomer).
-
Preparation: Suspend a 2-3 cm segment of guinea pig ileum in Tyrode’s solution at
, aerated with . -
Equilibration: Apply 1g tension and equilibrate for 60 mins, washing every 15 mins.
-
Standardization: Construct a cumulative concentration-response curve (CCRC) for Histamine (
to ). -
Test Compound: Wash tissue. Add this compound (
to ). -
Antagonism Check: Pre-incubate with Pyrilamine (H1 antagonist,
) for 20 mins and repeat CCRC.-
Expected Result: If the compound is the 2-isomer, contraction occurs. If it is the 4-isomer, minimal contraction is expected.
-
Part 4: Visualization of Signaling & Validation
H1 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled pathway activated by the 2-isomer (ThEA).
Caption: Signal transduction cascade for H1-selective thiazole agonists leading to smooth muscle contraction.
Validation Workflow
A logical decision tree for verifying the identity and activity of the thiazole isomer.
Caption: Step-by-step validation protocol to distinguish the 2-isomer (H1) from the 4-isomer (H2).
References
-
Eriks, J. C., et al. (1992). Histamine H2-receptor agonists.[2][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Link
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
